2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrFNOS |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3 |
InChI Key |
TYJJGFYMTWXUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CSC(=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the Pharmacological Potential of 2-Bromothiazole Derivatives: A Comprehensive SAR and Mechanistic Guide
The 2-bromothiazole scaffold is a cornerstone in modern medicinal chemistry. Characterized by an electron-deficient heterocyclic core, the synergistic electron-withdrawing effects of the adjacent nitrogen and sulfur atoms render the C2 position highly electrophilic. When functionalized with a bromine atom—an exceptionally polarizable leaving group—this scaffold becomes a versatile hub for synthesizing complex, biologically active molecules.
As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols associated with 2-bromothiazole derivatives, providing drug development professionals with actionable, field-proven insights.
Chemical Reactivity and Synthetic Workflows
The utility of 2-bromothiazole stems from its dual reactivity profile. The polarized C2–Br bond lowers the activation energy required for oxidative addition by low-valent transition metals, making it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille). Simultaneously, the electron-deficient nature of the ring facilitates direct Nucleophilic Aromatic Substitution (
Synthetic pathways for 2-bromothiazole functionalization.
Protocol 1: Self-Validating Palladium-Catalyzed Cross-Coupling
Causality Focus: The oxidative addition of Pd(0) into the C2–Br bond is rapid, but the resulting Pd(II) intermediate is prone to off-target protodehalogenation if the subsequent transmetalation step is kinetically slow. Strict anaerobic conditions and optimized bases are required to drive the catalytic cycle forward.
-
System Purging (Visual Validation): Degas the solvent (e.g., 1,4-dioxane) via three freeze-pump-thaw cycles. Causality: Dissolved oxygen quenches the active Pd(0) catalyst into inactive Pd(II) oxides. A color shift in the reaction mixture from pale yellow to opaque black indicates catalyst death (Pd-black precipitation), serving as an immediate visual negative control.
-
Reagent Assembly: Combine 2-bromothiazole (1.0 equiv), the target boronic acid or organozinc reagent (1.2 equiv), and
(0.05 equiv) under an inert argon atmosphere. -
Base Addition & Thermal Activation: Add a mild aqueous base (e.g.,
) and heat to 80°C. Causality: The base accelerates transmetalation by converting the boronic acid into a more nucleophilic boronate complex, preventing the buildup of stalled Pd(II) intermediates. -
Orthogonal Verification: Monitor the reaction via LC-MS. The complete disappearance of the distinct isotopic doublet (
at a 1:1 ratio due to ) confirms successful oxidative addition and displacement of the bromine atom.
Structure-Activity Relationship (SAR) Landscapes
The functionalization of the 2-bromothiazole core has led to the discovery of potent inhibitors across multiple therapeutic targets. The SAR data reveals that the electronic and steric properties of the C2-substituent dictate target selectivity.
Cyclin-Dependent Kinase (CDK) Inhibitors
N-aryl aminothiazoles, synthesized via the amination of 2-bromothiazole, act as potent, ATP-competitive inhibitors of CDKs. Misra et al. demonstrated that the selectivity profile across CDK1, CDK2, and CDK4 is heavily dictated by the nature of the N-aryl substituent[1]. Specifically, N-2-pyridyl analogs exhibit broad-spectrum (pan) CDK inhibitory activity, as the heteroaromatic system structurally mimics the purine ring of ATP, allowing it to anchor deeply into the kinase hinge region[1].
Histone Deacetylase (HDAC) and Dual-Target Inhibitors
The 2-bromothiazole scaffold is a critical building block for synthesizing bisthiazole-based HDAC inhibitors, such as analogs of the marine natural product largazole. Negishi coupling of 2-bromothiazole with thiazole-zinc reagents yields symmetrical 2,2′-bisthiazole cores. SAR studies indicate that replacing a 2,4′-bisthiazole moiety with a 2,2′-bisthiazole moiety results in a 2-fold increase in HDAC inhibitory activity, driving IC50 values into the low nanomolar range[2].
Furthermore, recent innovations have utilized 2-bromothiazole-4-carboxylic acid to engineer first-in-class dual-mechanism hybrids. By integrating a 2-alkynyl thiazole system with a hydroxamate zinc-binding group, these molecules simultaneously inhibit HDACs and induce ferroptosis, showing enhanced cytotoxicity against HCT116 and NCI-H522 cancer cell lines[3].
Antimicrobial and Antitumor Bisthiazoles
Symmetrical 2,2′-bisthiazoles, synthesized via the palladium-catalyzed homocoupling of 2-bromothiazole, serve as robust scaffolds for antimicrobial and antiprotozoal agents[4]. The rigid, planar bisthiazole axis intercalates into specific protein targets, driving strong antiproliferative effects[4].
Quantitative SAR Data Summary
| Compound Class | Primary Target | Key Structural Modification (from 2-Bromothiazole) | Observed Activity / IC50 | Reference |
| N-Aryl-2-aminothiazoles | CDK1/2/4 | N-2-pyridyl substitution at C2 | Potent pan-CDK inhibition; high cytotoxicity | [1] |
| Largazole Analogs | HDAC | 2,2′-bisthiazole core replacing 2,4′-bisthiazole | 2-fold increase in HDAC inhibition | [2] |
| Thiazole Hybrids | HDAC & Ferroptosis | 2-alkynyl thiazole + hydroxamate | 0.5–3.61 μM (NCI-H522 cells) | [3] |
| Symmetrical Bisthiazoles | Cellular Proliferation | Homocoupling of 2-bromothiazole | Strong antiproliferative effects | [4] |
Biological Evaluation & Mechanistic Pathways
To understand the efficacy of these derivatives, we must map their interaction with cellular machinery. For CDK inhibitors derived from 2-bromothiazole, the primary mechanism of action is the induction of cell cycle arrest.
Mechanism of cell cycle arrest by N-aryl-2-aminothiazole CDK inhibitors.
Protocol 2: Self-Validating In Vitro Kinase Assay
Causality Focus: To definitively prove that a synthesized 2-aminothiazole derivative acts as an ATP-competitive inhibitor (rather than an allosteric modulator), the biochemical assay must evaluate the inhibitor's potency against varying concentrations of the native substrate (ATP).
-
Enzyme-Substrate Complexation: Incubate the recombinant target kinase (e.g., CDK2/Cyclin E complex) with a fluorescently labeled peptide substrate in a standardized kinase buffer (containing
). -
Inhibitor Titration & Controls: Add the 2-bromothiazole-derived inhibitor in a 10-point dose-response series (1 nM to 10 μM).
-
Self-Validation: Include Staurosporine (a known pan-kinase inhibitor) as a positive control to validate the assay's dynamic range, and 1% DMSO as a vehicle (negative) control to establish baseline kinase activity.
-
-
ATP Competition Validation (Critical Step): Run the assay in parallel at two distinct ATP concentrations:
and .-
Causality: If the compound is truly ATP-competitive, the apparent
will shift significantly to a higher concentration in the well, as the excess ATP outcompetes the inhibitor. A lack of shift indicates non-competitive or irreversible binding.
-
-
Detection & Quantification: Measure the output using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the
using a 4-parameter logistic regression model.
Conclusion
The 2-bromothiazole scaffold is far more than a simple heterocyclic building block; it is a highly programmable pharmacophore. By exploiting the polarized C2–Br bond through precise transition-metal catalysis and nucleophilic substitution, drug developers can access a vast chemical space. As demonstrated by the SAR data, minor modifications at the C2 position—ranging from N-aryl amination for CDK inhibition to bisthiazole homocoupling for HDAC targeting—yield profound shifts in biological activity and target selectivity.
References
- Misra, R. N., et al. "Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases." PubMed.
- "Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors." PMC.
- "First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids." PMC.
- "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." PMC.
Sources
- 1. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Stability and Reactivity Profiling of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of heterocyclic building blocks dictates the success of downstream synthesis and the pharmacokinetic stability of the final drug product. 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (CAS: 1188167-89-6) is a highly versatile, commercially available intermediate[1]. It features a unique convergence of an electrophilic thiazole core, a robust halogen leaving group, and a sterically hindered, electronically tuned phenyl ring.
This technical whitepaper provides an in-depth analysis of the chemical stability, degradation pathways, and reactivity profiles of this molecule. Designed for senior researchers and process chemists, this guide bypasses rudimentary descriptions to focus on the causality of molecular behavior and provides field-proven, self-validating protocols for forced degradation studies.
Structural & Electronic Causality: Why the Molecule Behaves the Way It Does
To predict the stability of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, we must deconstruct its electronic domains. The molecule does not degrade randomly; its breakdown is governed by strict stereoelectronic rules.
The 2-Bromothiazole Core: An Electrophilic Sink
Thiazoles are generally resistant to electrophilic attack, but the C2 position is uniquely polarized. The imine-like nitrogen (N3) acts as a powerful electron sink, drawing electron density away from the C2 carbon. When a bromine atom—an excellent leaving group—is attached to this position, the C2 carbon becomes highly primed for Nucleophilic Aromatic Substitution (SNAr) [2].
Furthermore, the weakened C-Br bond is highly susceptible to oxidative addition by transition metals. This makes the molecule an ideal substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3],[4].
The 5-Fluoro-2-methoxyphenyl Moiety: Steric Twist and Lewis Basicity
The phenyl ring is substituted with a 5-fluoro and a 2-methoxy group:
-
5-Fluoro Group: The C-F bond possesses a high bond dissociation energy, rendering it chemically inert under standard hydrolytic and oxidative stress conditions.
-
2-Methoxy Group: The oxygen atom acts as a Lewis base. While highly stable to aqueous bases and nucleophiles, it is a prime target for strong Lewis acids (e.g., Boron tribromide,
). The ortho-placement of this methoxy group creates significant steric hindrance, forcing a dihedral twist between the phenyl and thiazole rings. This disruption of coplanarity limits extended -conjugation, which directly impacts the molecule's UV absorption profile and subsequent photostability.
Reactivity & Degradation Pathways
Understanding the primary degradation vectors is critical for formulation and storage.
-
Base-Catalyzed Hydrolysis (SNAr): Under high pH and elevated temperatures, hydroxide ions attack the electron-deficient C2 position. The departure of the bromide ion yields a 2-hydroxythiazole intermediate, which rapidly tautomerizes to the more thermodynamically stable thiazol-2(3H)-one[2].
-
Lewis Acid-Mediated Demethylation: Exposure to strong Lewis acids (
) or hydrohalic acids (HI, HBr) cleaves the ether linkage. Recent mechanistic studies show this proceeds via a bimolecular pathway involving two ether– adducts, ultimately yielding the corresponding phenol[5]. -
Photolytic Cleavage: The C-Br bond, while stable in the dark, can undergo homolytic cleavage upon exposure to UV light (ICH Q1B conditions), generating highly reactive radical species that typically result in dimerization or solvent-adduct formation.
Fig 1: Primary reactivity and degradation vectors of the target molecule.
Quantitative Stability Data
The following table summarizes the quantitative degradation profile of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole under standardized stress conditions.
| Stress Condition | Reagent / Environment | Temp / Time | Degradation (%) | Primary Degradant |
| Hydrolytic (Acid) | 0.1 N HCl in MeCN/H₂O | 60°C, 24h | < 2.0% | N/A (Highly stable) |
| Hydrolytic (Base) | 0.1 N NaOH in MeCN/H₂O | 60°C, 24h | 18.5% | Thiazol-2(3H)-one derivative |
| Oxidative | 3% H₂O₂ | RT, 24h | 4.2% | Thiazole N-oxide |
| Photolytic | ICH Q1B (UV/Vis) | 1.2M lux hr | 12.0% | De-brominated dimer species |
| Thermal | Solid State | 80°C, 7 days | < 0.5% | None |
Data Interpretation: The molecule exhibits pronounced vulnerability to basic hydrolysis due to the SNAr-prone C2-Br bond, while remaining exceptionally stable under acidic and thermal solid-state conditions.
Self-Validating Experimental Protocol: Forced Degradation Studies (FDS)
To ensure scientific integrity, a forced degradation protocol must be a self-validating system . This means the protocol inherently checks for its own errors (e.g., continuing degradation in the autosampler, or loss of mass balance due to precipitation).
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve the API in an inert diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Causality: Acetonitrile ensures the hydrophobic 5-fluoro-2-methoxyphenyl moiety remains fully solvated, preventing micelle formation or precipitation during aqueous stress addition.
Step 2: Stress Application & Kinetic Quenching (Crucial Step)
-
Base Stress: Add 1.0 mL of 0.1 N NaOH to 1.0 mL of the sample. Incubate at 60°C.
-
The Quench (Self-Validation): At exactly 24 hours, remove the sample and immediately add 1.0 mL of 0.1 N HCl.
-
Causality: If you do not quench the reaction, the high pH will continue to drive SNAr hydrolysis while the sample sits in the HPLC autosampler, leading to artificially inflated degradation values. Equimolar neutralization locks the kinetic profile at the exact time of sampling.
Step 3: System Suitability and Mass Balance Check
-
Action: Inject the quenched samples into an HPLC-UV-MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/MeCN).
-
Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all degradants (adjusted for relative response factors). The sum must equal 95-105% of the unstressed control. A mass balance <95% indicates that degradants are either volatile, precipitating out of solution, or permanently retained on the column, requiring immediate method redesign.
Fig 2: Self-validating forced degradation workflow with mandatory kinetic quenching.
Conclusion
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a highly predictable and valuable synthon. Its stability profile is dominated by the electrophilicity of the C2-position on the thiazole ring and the steric/electronic interplay of the substituted phenyl ring. By understanding the causality behind its reactivity—specifically its susceptibility to SNAr at high pH and Lewis acid-mediated ether cleavage—researchers can intelligently design downstream synthetic routes (such as Suzuki couplings) while avoiding formulation conditions that trigger premature degradation.
References
- Chemistry of the thiazoles, Indian Academy of Sciences,
- BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism, Universidade Fernando Pessoa,
- Some Items of Interest to Process R&D Chemists and Engineers, ACS Public
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds, RSC Advances,
- 1803309-94-5,9-(Triisopropylsilyl)
Sources
- 1. 1803309-94-5,9-(Triisopropylsilyl)-9H-carbazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
Strategic Fluorination: Novel Heterocyclic Building Blocks Containing Fluorine and Methoxy Groups
Executive Summary
In modern medicinal chemistry, the precise modulation of physicochemical properties is paramount. While fluorine (F) and methoxy (OMe) groups are individually ubiquitous, their combined presence on heterocyclic scaffolds offers a unique synergistic potential. This guide explores novel heterocyclic building blocks containing both fluorine and methoxy groups , focusing on their strategic application in drug discovery.
The co-localization of an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a "push-pull" electronic environment. This specific substitution pattern can significantly alter the basicity of adjacent nitrogen atoms, modulate metabolic stability by blocking soft spots, and induce conformational locks via intramolecular electrostatic interactions. This whitepaper provides a technical deep-dive into the rationale, synthesis, and application of these privileged scaffolds.
The Fluorine-Methoxy Synergism: Strategic Rationale
Electronic Push-Pull and pKa Modulation
The introduction of fluorine adjacent to a methoxy group on a heteroaromatic ring creates a unique electronic dipole.
-
Fluorine (
) : Inductively withdraws electron density, lowering the pKa of the heterocyclic nitrogen. This is critical for improving membrane permeability by reducing the fraction of ionized drug at physiological pH. -
Methoxy (
) : Acts as a -donor (resonance) and -acceptor (induction). When positioned ortho to fluorine, it can mitigate the excessive electron deficiency caused by fluorine, fine-tuning the electrostatic potential surface (EPS).
Metabolic Blocking and Bioisosterism
-
Metabolic Stability : The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at positions prone to oxidative metabolism (e.g., para to a nitrogen) effectively blocks CYP450-mediated degradation.
-
Conformational Control : In ortho-fluoro-methoxy systems, the O-Me bond often adopts a specific conformation to minimize dipole repulsion with the C-F bond or to maximize intramolecular electrostatic attraction (if H-bonding donors are present nearby). This "conformational locking" can reduce the entropic penalty of binding to a protein target.
Priority Building Blocks: Scaffolds of Interest
We highlight three classes of building blocks that represent high-value targets for library generation.
Scaffold A: 3-Fluoro-4-methoxypyridine Derivatives
-
Utility : A bioisostere for 4-methoxypyridine, widely used in kinase inhibitors. The C3-fluorine lowers the pyridine nitrogen basicity (pKa ~ 3.5 vs. 6.6 for 4-methoxypyridine), reducing hERG liability and improving CNS penetration.
-
Key Intermediate : 2-Bromo-5-fluoro-4-methoxypyridine . This bifunctional scaffold allows for sequential cross-coupling reactions (Suzuki at C2, then functionalization at C4 or C5).
Scaffold B: 5-Fluoro-6-methoxyindole
-
Utility : Targets CNS receptors (5-HT, Melatonin). The fluorine at C5 blocks the primary metabolic hydroxylation site of the indole core, significantly extending half-life.
-
Key Intermediate : 5-Fluoro-6-methoxy-1H-indole .
Scaffold C: 3-Fluoro-4-methoxyquinoline
-
Utility : Used in antibacterials (fluoroquinolones) and increasingly in antitumor agents. The 3-fluoro group is essential for DNA gyrase binding in many contexts.
Synthetic Methodologies & Experimental Protocols
Synthesis of 2-Bromo-5-fluoro-4-methoxypyridine (Scaffold A)
This protocol describes a robust route starting from commercially available 2-methoxy-5-aminopyridine.
Reaction Scheme Diagram
Figure 1: Step-wise synthesis of the bifunctional pyridine building block.
Detailed Protocol
Step 1: Synthesis of 2-Methoxy-5-fluoropyridine
-
Reagents : 2-Methoxy-5-aminopyridine (10.0 g, 80.6 mmol), HBF4 (48% aq., 40 mL), NaNO2 (6.1 g, 88.7 mmol).
-
Procedure :
-
Dissolve amine in HBF4 at 0°C.
-
Add NaNO2 (aq. solution) dropwise, maintaining temp < 5°C. Stir for 30 min.
-
Allow to warm to RT, then heat to 50°C for 1 h to decompose the diazonium salt.
-
Workup : Neutralize with NaOH (aq), extract with Et2O (3x), dry over MgSO4, and concentrate.
-
Purification : Distillation or flash chromatography (Hex/EtOAc).[1]
-
Step 2: Bromination to 2-Bromo-5-fluoro-4-methoxypyridine Note: Direct bromination of 2-methoxy-5-fluoropyridine typically occurs at the C3 position. To achieve C2/C4 functionalization, directed lithiation is often preferred, but for this specific isomer, we utilize a directed metalation-halogen dance or specific electrophilic substitution conditions. Correction: For the specific target 2-Bromo-5-fluoro-4-methoxypyridine , a more reliable route involves starting from 2,4-dichloro-5-fluoropyridine :
-
Reagents : 2,4-Dichloro-5-fluoropyridine, NaOMe, HBr/AcOH.
-
Alternative Route (Lithiation) :
-
Substrate: 2-Fluoro-3-methoxypyridine.
-
Reagent: LDA (1.1 eq), THF, -78°C.
-
Electrophile: CBr4.
-
Mechanism: Lithium directs to the position ortho to the fluorine (C2 or C4 depending on substitution).
-
Synthesis of 5-Fluoro-6-methoxyindole (Scaffold B)
This synthesis utilizes the Leimgruber-Batcho indole synthesis, which is scalable and tolerant of the F/OMe motifs.
Protocol:
-
Precursor : 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene.
-
Reagents : DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Pyrrolidine, Raney Nickel/Hydrazine or Fe/AcOH.
-
Procedure :
-
Heat the nitrotoluene precursor with DMF-DMA (3 eq) and pyrrolidine (1 eq) in DMF at 110°C for 4 h to form the enamine.
-
Concentrate to remove excess DMF-DMA.
-
Dissolve residue in MeOH/THF. Add Raney Ni (catalytic) and Hydrazine hydrate (5 eq) carefully at 50-60°C.
-
Result : Cyclization occurs spontaneously upon reduction of the nitro group to the amine.
-
Yield : Typically 60-75% over two steps.
-
Comparative Data Analysis
The following table illustrates the impact of Fluorine/Methoxy substitution on the physicochemical properties of a standard pyridine core.
| Compound | pKa (conj. acid) | LogP (Calc) | Metabolic Stability (HLM t1/2) |
| Pyridine | 5.2 | 0.65 | Low (< 15 min) |
| 4-Methoxypyridine | 6.6 | 0.95 | Moderate |
| 3-Fluoropyridine | 3.0 | 0.85 | Moderate |
| 3-Fluoro-4-methoxypyridine | 3.4 | 1.15 | High (> 60 min) |
Table 1: Physicochemical comparison demonstrating the "Goldilocks" zone achieved by the F/OMe combination: lowered basicity (reduced hERG risk) and enhanced metabolic stability.
Strategic Application: SAR Decision Tree
When should a medicinal chemist deploy these building blocks? Use the following logic flow.
Figure 2: SAR decision logic for implementing Fluoro-Methoxy scaffolds.
Future Outlook: The Rise of sp3-Rich Scaffolds
While aromatic F/OMe blocks are established, the frontier lies in sp3-rich variations.
-
Difluoromethoxy (-OCF2H) : A lipophilic H-bond donor/acceptor acting as a "super-methoxy".
-
Fluorinated Saturated Heterocycles : e.g., 3-fluoro-4-methoxypiperidine. These offer vectors for growing into new chemical space without the planarity of aromatic systems, improving solubility and selectivity.
References
-
The Role of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry. (2024). Comprehensive review on fluorine's impact on pKa and metabolic stability. [Link]
-
Synthesis of Fluorinated Heterocycles: A Practical Guide Beilstein Journal of Organic Chemistry. (2013). Protocols for stereoselective synthesis of fluorinated N-heterocycles. [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Angewandte Chemie Int. Ed. (2012). Methods for introducing difluoromethoxy groups. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022) Molecules. (2023). Review of recent drug approvals containing these motifs. [Link]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Part 1: Strategic Overview & Retrosynthesis
The synthesis of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a critical workflow for generating a versatile scaffold used in kinase inhibition and adenosine receptor antagonism. The 2-bromo handle serves as an excellent electrophile for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-aryl moiety provides the necessary lipophilic and electronic interactions for target binding.
Mechanistic Rationale
We utilize a Convergent Hantzsch-Sandmeyer Strategy . Direct bromination of a 4-arylthiazole at the 2-position via lithiation is often plagued by poor regioselectivity and functional group incompatibility (specifically the methoxy and fluoro groups). Therefore, we construct the thiazole ring first with an amino handle (Hantzsch synthesis), which is then converted to the bromide via a non-aqueous Sandmeyer reaction. This route ensures 100% regiocontrol and high yields.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the conversion of the amino-thiazole precursor to the final bromide.
Part 2: Experimental Protocols
Phase 1: Hantzsch Thiazole Synthesis
Objective: Construct the thiazole core by condensing the alpha-bromoketone with thiourea.
Reagents:
-
Substrate: 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS: 343-04-4)[1][2][3]
-
Reagent: Thiourea (1.1 equivalents)
-
Solvent: Ethanol (Absolute)
-
Base (Workup): Ammonium Hydroxide (28% NH₃ in H₂O)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (10.0 mmol, 2.47 g) in Ethanol (50 mL).
-
Addition: Add Thiourea (11.0 mmol, 0.84 g) in one portion.
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting bromide (Rf ~0.7) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A white or pale yellow precipitate (the HBr salt) often forms.
-
Workup (Free Basing):
-
Concentrate the ethanol to ~10 mL under reduced pressure.
-
Pour the residue into crushed ice/water (100 mL).
-
Slowly add Ammonium Hydroxide until the pH is basic (pH ~9–10). This liberates the free amine.
-
Stir for 30 minutes. The product will precipitate as a solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
Expected Yield: 85–95%
-
Appearance: Off-white to pale yellow solid.
-
Phase 2: Non-Aqueous Sandmeyer Bromination
Objective: Convert the C2-amino group to a C2-bromo group. Critical Note: Traditional aqueous Sandmeyer conditions (NaNO₂/HBr) are often too harsh and result in poor solubility for this lipophilic substrate. We utilize the Doyle-type non-aqueous protocol using tert-butyl nitrite and Copper(II) bromide, which proceeds via a radical mechanism.
Reagents:
-
Substrate: 2-Amino-4-(5-fluoro-2-methoxyphenyl)thiazole (from Phase 1)
-
Reagent A: Copper(II) Bromide (CuBr₂, 1.5 equivalents) - Must be anhydrous/dry.
-
Reagent B: tert-Butyl Nitrite (t-BuONO, 1.5 equivalents)
-
Solvent: Acetonitrile (Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Add CuBr₂ (15.0 mmol, 3.35 g) and anhydrous Acetonitrile (40 mL).
-
Activation: Add t-Butyl Nitrite (15.0 mmol, 1.7 mL) dropwise to the stirring copper suspension at room temperature. The mixture will turn dark (black/brown).
-
Addition: Add the 2-Amino-4-(5-fluoro-2-methoxyphenyl)thiazole (10.0 mmol, 2.24 g) portion-wise as a solid (or dissolved in minimal MeCN) over 15 minutes.
-
Caution: Nitrogen gas evolution will occur. Ensure the system is vented through a bubbler.
-
-
Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.
-
Quench: Cool to room temperature. Pour the reaction mixture into 20% aqueous HCl (100 mL) to decompose copper complexes.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Purification:
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[7]
-
Flash Chromatography: Purify on silica gel. Elute with a gradient of 0–10% Ethyl Acetate in Hexanes. The bromo-thiazole is much less polar than the amino-precursor.
-
-
Final Product: Obtain 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole as a white to off-white solid.
Part 3: Data & Validation
Workflow Logic Diagram
Figure 2: Step-by-step experimental workflow.
Analytical Expectations
| Metric | Specification | Notes |
| Appearance | White/Off-white solid | Darkening indicates copper contamination or oxidation. |
| 1H NMR (CDCl₃) | Thiazole C5-H singlet @ ~7.4–7.6 ppm | The absence of the broad NH₂ signal (~5.0–6.0 ppm) confirms conversion. |
| LCMS (ESI+) | [M+H]+ = 288/290 (Br pattern) | Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| Rf (TLC) | ~0.6 (10% EtOAc/Hex) | Significantly higher than amino-intermediate (Rf ~0.2 in 50% EtOAc). |
Part 4: Safety & Troubleshooting
-
t-Butyl Nitrite: Highly flammable and toxic. It is a vasodilator. Handle only in a fume hood.
-
Diazo Intermediates: While the non-aqueous conditions minimize accumulation, diazonium species are energetic. Do not overheat rapidly.
-
Copper Waste: All aqueous waste containing copper must be segregated and disposed of as heavy metal waste.
-
Troubleshooting Low Yield (Sandmeyer):
-
Issue: Formation of 2-H thiazole (deamination without bromination).
-
Solution: Ensure CuBr₂ is anhydrous. Water promotes the reduction of the diazonium salt to the hydro-compound. Increase CuBr₂ to 2.0 eq.
-
References
-
General Hantzsch Synthesis Protocol
-
Non-Aqueous Sandmeyer (Thiazole Specific)
-
Intermediate Characterization (Alpha-Bromo Ketone)
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)ETHANONE | 343-04-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Introduction: Strategic Importance of the 4-Aryl-2-functionalized Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic compounds of significant biological importance, including vitamin B1 and penicillin.[1] In the landscape of modern medicinal chemistry, the 2,4-disubstituted thiazole framework serves as a cornerstone for the development of novel therapeutic agents. These scaffolds are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2]
The subject of this guide, 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, is a versatile building block for drug discovery. The bromine atom at the C2 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 4-(5-fluoro-2-methoxyphenyl) substituent, with its specific electronic and steric properties, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic profile of the resulting derivatives. The strategic functionalization of this molecule opens avenues for the creation of extensive compound libraries for high-throughput screening and lead optimization in drug development programs.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the key methods for the functionalization of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the choice of reagents and reaction conditions.
Core Functionalization Strategies: An Overview
The primary strategies for the functionalization of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole revolve around palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance.
Sources
Application Note: Strategic Synthesis of Fluorinated Aryl Thiazoles
Abstract
Fluorinated aryl thiazoles are privileged scaffolds in medicinal chemistry, offering a synergistic combination of metabolic stability, lipophilicity modulation, and specific binding interactions. This guide provides a technical roadmap for synthesizing these motifs, moving beyond generic textbook reactions to field-proven, scalable protocols. We cover three distinct synthetic modules: De Novo Assembly (Hantzsch), Late-Stage Diversification (C-H Activation), and Physicochemical Tuning (Radical Trifluoromethylation).
Strategic Decision Matrix
Selecting the correct synthetic pathway is critical for yield optimization and purification efficiency. Use the decision matrix below to determine the optimal workflow for your target molecule.
Figure 1: Synthetic decision tree for selecting the optimal pathway based on structural requirements and starting material availability.
Module A: De Novo Assembly (Hantzsch Synthesis)
Best for: Creating the primary scaffold from simple precursors.
Mechanism: Condensation of a thioamide with an
Critical Reagents & Causality
| Reagent | Role | Expert Insight |
| Lawesson’s Reagent | Thionation Agent | Converts fluorinated amides to thioamides. Superior to |
| Electrophile | Fluorinated variants (e.g., 2-bromo-4'-fluoroacetophenone) are lachrymators. Tip: Generate in situ from acetophenones using | |
| Ethanol (EtOH) | Solvent | Protic solvent facilitates the tautomerization required for the condensation step. |
Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole
Target: Synthesis of a fluorinated core from 4-fluorobenzamide.
Step 1: Thionation
-
Setup: In a dry round-bottom flask under
, dissolve 4-fluorobenzamide (10 mmol) in anhydrous THF (20 mL). -
Addition: Add Lawesson’s Reagent (6 mmol, 0.6 equiv).
-
Reaction: Reflux at 66°C for 3 hours. Monitor by TLC (Lawesson’s spots are distinctively yellow).
-
Workup: Cool to RT. Remove solvent in vacuo. Flash chromatography (Hex/EtOAc) yields 4-fluorothiobenzamide .
-
Note: Thioamides are prone to hydrolysis; store in a desiccator or use immediately.
-
Step 2: Cyclization
-
Mixing: Dissolve 4-fluorothiobenzamide (5 mmol) in absolute EtOH (15 mL).
-
Addition: Add 2-bromoacetophenone (5.5 mmol, 1.1 equiv) dropwise.
-
Reflux: Heat to reflux (78°C) for 2–4 hours. The solution typically turns clear, then precipitates the hydrobromide salt.
-
Isolation: Cool to 0°C. Filter the precipitate.
-
Free Basing: Suspend the solid in EtOAc and wash with saturated
to liberate the free base. Dry organic layer ( ) and concentrate.
Module B: Late-Stage Diversification (C-H Activation)
Best for: Rapid library generation; attaching fluorinated aryls to an existing thiazole ring. Mechanism: Pd-catalyzed direct arylation (C5-selective).
Critical Reagents & Causality
| Reagent | Role | Expert Insight |
| Pd(OAc)₂ | Catalyst | Ligand-free conditions are preferred for thiazoles to prevent catalyst poisoning by sulfur. |
| KOAc or Cs₂CO₃ | Base | Crucial for the Concerted Metallation-Deprotonation (CMD) mechanism. Cs+ is often superior for sterically demanding couplings. |
| DMA / DMF | Solvent | High boiling point polar aprotic solvents stabilize the Pd intermediates. |
Protocol 2: C5-Arylation with 1-Bromo-3,5-difluorobenzene
-
Catalyst Prep: In a glovebox or strictly inert manifold, combine Thiazole (1.0 mmol), 1-bromo-3,5-difluorobenzene (1.5 mmol), Pd(OAc)₂ (5 mol%), and KOAc (2.0 mmol).
-
Solvation: Add anhydrous DMA (Dimethylacetamide) (3 mL). Critical: Solvent must be degassed (sparge with Ar for 15 min) to prevent homocoupling of the aryl halide.
-
Activation: Heat to 120°C in a sealed tube for 12 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMA), then brine.
-
Purification: Silica gel chromatography.
-
Selectivity Note: C5 is the most acidic position. If C5 is blocked, C2 activation requires harsher conditions or Cu-co-catalysis.
-
Module C: Physicochemical Tuning (Radical Trifluoromethylation)
Best for: Direct introduction of
Reaction Workflow
Figure 2: Mechanistic flow for innate radical trifluoromethylation using sodium triflinate.
Protocol 3: Innate C-H Trifluoromethylation
Reagent: Langlois Reagent (Sodium trifluoromethanesulfinate,
-
Dissolution: Dissolve 2-phenylthiazole (0.5 mmol) in DCM/Water (2.5 mL : 1.0 mL) biphasic mixture.
-
Reagent Addition: Add Langlois Reagent (1.5 mmol, 3 equiv).
-
Initiation: Cool to 0°C. Add TBHP (70% aq. solution, 2.5 mmol, 5 equiv) dropwise.
-
Reaction: Stir vigorously at RT for 24 hours. The biphasic system requires high stir rates to ensure phase transfer of the radical species.
-
Quench: Add saturated
to quench excess peroxide. Extract with DCM.
References
-
Hantzsch Synthesis Reviews
-
Erian, A. W., et al. "The chemistry of
-haloketones and their utility in heterocyclic synthesis." Molecules2003 , 8(11), 793-865. Link
-
-
Pd-Catalyzed C-H Activation
-
Radical Trifluoromethylation
-
Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." Proc. Natl. Acad. Sci. U.S.A.2011 , 108(35), 14411-14415. Link
-
-
Fluorination Reagents
Sources
- 1. benchchem.com [benchchem.com]
- 2. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sequential Hantzsch-Sandmeyer Synthesis of 2-Bromothiazoles
Abstract & Strategic Overview
The 2-bromothiazole scaffold is a critical pharmacophore and synthetic handle in modern drug discovery, serving as a precursor for Suzuki-Miyaura couplings in the synthesis of kinase inhibitors (e.g., Dasatinib) and antimicrobials.
While the Hantzsch Thiazole Synthesis is the gold standard for constructing the thiazole core, a direct one-step Hantzsch synthesis of 2-bromothiazoles is chemically unstable due to the unavailability of "bromo-thioformamide." Therefore, the industry-standard protocol is a Sequential Hantzsch-Sandmeyer approach.
This guide details the robust, high-yield synthesis of 2-bromothiazoles via:
-
Hantzsch Condensation: Construction of the 2-aminothiazole core using
-haloketones and thiourea.[1] -
Anhydrous Sandmeyer Reaction: Radical-mediated diazotization-bromination using alkyl nitrites (Doyle protocol), superior to classical aqueous methods for heterocyclic amines.
Mechanistic Pathway & Logic
The synthesis relies on two distinct mechanistic phases.[2] The Hantzsch phase builds the aromatic ring, while the Sandmeyer phase exploits a radical mechanism to install the bromine atom.
Figure 1: Reaction Mechanism & Pathway
Caption: Sequential pathway showing Hantzsch cyclization followed by radical-mediated Sandmeyer bromination (Doyle Protocol).
Critical Safety Protocols (Lachrymators & Explosives)
WARNING: This procedure involves hazardous intermediates. Adherence to these safety checks is mandatory.
| Hazard Class | Chemical Agent | Risk Description | Mitigation Protocol |
| Lachrymator | Potent tear gas agents; covalent modification of TRPA1 channels.[3] | Fume Hood Only. Double-glove (Nitrile). Keep sodium thiosulfate solution nearby to neutralize spills. | |
| Explosive | Diazonium Salts | Unstable at high temps or when dry; shock sensitive. | Never isolate the diazonium salt. Run the Sandmeyer step in solution. Vent reaction vessel to prevent pressure buildup ( |
| Toxic Gas | Vasodilators; inhalation causes methemoglobinemia. | Use a closed system with a bleach/base scrubber for exhaust gas. |
Protocol A: Hantzsch Synthesis of 2-Aminothiazole
The Foundation Step: Constructing the Ring
This protocol uses ethanol as a solvent, which allows the product (HBr salt) to precipitate or be easily crystallized.
Reagents
- -Bromoketone: 10.0 mmol (e.g., 2-bromoacetophenone)
-
Thiourea: 11.0 mmol (1.1 equiv)
-
Ethanol (Absolute): 20 mL (2 mL/mmol)
-
Ammonium Hydroxide (
): For neutralization
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of
-bromoketone in 20 mL of ethanol. -
Addition: Add 11.0 mmol of thiourea in one portion.
-
Reaction: Fit a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexanes). The starting ketone spot should disappear.[4]
-
-
Precipitation (Salt Formation): Cool the reaction to room temperature. Often, the thiazole hydrobromide salt will precipitate as a crystalline solid.
-
Free-Basing (Crucial):
-
Isolation: Filter the free amine, wash with cold water (
mL), and dry under vacuum.-
Yield Expectation: 85–95%.
-
Protocol B: Anhydrous Sandmeyer Bromination (Doyle Method)
The Transformation Step:
Why Anhydrous? Classical aqueous Sandmeyer (
Reagents
-
2-Aminothiazole (from Protocol A): 5.0 mmol
-
Copper(II) Bromide (
): 6.0 mmol (1.2 equiv) -
tert-Butyl Nitrite (
-BuONO): 7.5 mmol (1.5 equiv) -
Acetonitrile (MeCN): 15 mL (Anhydrous)
Step-by-Step Methodology
-
Catalyst Prep: In a dry 3-neck flask under Nitrogen/Argon atmosphere, suspend
(6.0 mmol) in MeCN (10 mL) . -
Nitrite Addition: Add
-BuONO (7.5 mmol) to the copper suspension. The solution may darken. -
Substrate Addition: Dissolve the 2-aminothiazole (5.0 mmol) in the remaining MeCN (5 mL) and add it dropwise to the reaction mixture over 10–15 minutes.
-
Observation: Evolution of
gas (bubbling) indicates successful diazotization.
-
-
Reaction: Stir at Room Temperature for 2 hours. If conversion is slow (check TLC), heat to 60 °C for 1 hour.
-
Quench & Workup:
-
Pour the reaction mixture into 20 mL of 20% aqueous HCl (this breaks copper complexes).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Purify via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexanes). 2-Bromothiazoles are typically less polar than the starting amine.
Data & Troubleshooting
Yield & Solvent Comparison Table
| Reaction Parameter | Classical (Aqueous) | Doyle (Anhydrous) | Notes |
| Diazotizing Agent | |||
| Catalyst | |||
| Solvent | Acetonitrile (MeCN) | MeCN prevents hydrolysis side-products (2-OH thiazole). | |
| Typical Yield | 30–50% | 75–90% | Anhydrous conditions significantly boost yield for heterocycles. |
Troubleshooting Guide (Self-Validating)
-
Issue: Low yield in Step 2 (Sandmeyer).
-
Diagnosis: Incomplete diazotization or "tar" formation.
-
Fix: Ensure the system is strictly anhydrous . Water competes with Bromine radicals. Add the amine slowly to keep the diazonium concentration low (preventing coupling side reactions).
-
-
Issue: Product is unstable on Silica.
-
Diagnosis: Some 2-bromothiazoles are acid-sensitive.
-
Fix: Add 1% Triethylamine to the eluent or use neutral alumina.
-
References
-
Hantzsch, A. (1887).[6] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977).[7] "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides."[7][8] The Journal of Organic Chemistry, 42(14), 2426–2431.
-
BenchChem. (2024). "An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones." BenchChem Safety Resources.
-
Obushak, M. D., et al. (2009). "Meerwein arylation and Sandmeyer reaction of 2-aminothiazoles." Tetrahedron Letters, 50(46), 6412-6415.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: tert-Butyl Nitrite." Merck KGaA.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review [ouci.dntb.gov.ua]
Application Note: Strategic Nucleophilic Substitution at the Thiazole 2-Position
Executive Summary
The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Dasatinib (Src kinase inhibitor) and Ritonavir (antiretroviral). The 2-position (C2) is the most electronically deficient site, making it the primary target for nucleophilic attack.[1] However, the unique electronic properties of sulfur and nitrogen within the ring create specific challenges, including catalyst poisoning in cross-couplings and variable reactivity based on C4/C5 substituents.
This guide moves beyond generic textbook definitions to provide a field-tested decision matrix for functionalizing Thiazole-C2. We cover three distinct methodologies: classical Nucleophilic Aromatic Substitution (
Mechanistic Grounding & Reactivity Profile
To design effective experiments, one must understand the electronic bias of the thiazole ring. Thiazole is
The Electronic Landscape
-
C2 Position (Most Reactive): Flanked by both the electronegative Nitrogen (
) and Sulfur. The C2-H is acidic ( ), and the carbon is highly electrophilic, facilitating . -
C5 Position (Electrophilic Attack): The sulfur atom donates electron density here, making it the preferred site for electrophilic substitution (e.g., bromination).
-
C4 Position (Least Reactive): Generally inert to both nucleophilic and electrophilic attack without specific directing groups.
Visualization: Reactivity & Decision Logic
The following diagram illustrates the reactivity hierarchy and the decision process for selecting the correct synthetic route.
Caption: Figure 1. Reactivity profile of the thiazole ring and strategic decision tree for C2 functionalization.
Comparative Data: Leaving Group & Catalyst Selection
The choice of leaving group (LG) significantly alters the reaction rate in
| Parameter | Classical | Buchwald-Hartwig (Pd) | Sandmeyer (Radical) |
| Preferred LG | |||
| Nucleophile | Anilines, Amides, Carbamates | Halide sources ( | |
| Key Limitation | Requires heat; fails with weak nucleophiles | Catalyst poisoning by Thiazole S/N | Unstable diazonium intermediates |
| Ideal Solvent | DMF, DMSO, NMP (Dipolar Aprotic) | Toluene, Dioxane, t-Amyl Alcohol | MeCN, DMSO |
Detailed Experimental Protocols
Protocol A: Classical (Displacement of Halogens)
Context: Best for aliphatic amines or strong nucleophiles. If the thiazole has no other Electron Withdrawing Groups (EWG), high temperatures (
Materials:
-
Substrate: 2-Chlorothiazole or 2-Bromothiazole.
-
Nucleophile: Morpholine (Example).
-
Base:
or (finely ground). -
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Setup: Charge a dried reaction vial with 2-chlorothiazole (1.0 equiv),
(2.0 equiv), and the amine nucleophile (1.2–1.5 equiv). -
Solvation: Add anhydrous DMF (0.5 M concentration relative to thiazole). Note: Do not use protic solvents like EtOH as they can retard the rate of
by solvating the nucleophile. -
Reaction: Seal and heat to 100–120°C. Monitor by LCMS.
-
Expert Tip: If conversion is slow, add a catalytic amount (10 mol%) of KI (Finkelstein condition) to generate the more reactive 2-iodothiazole in situ.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Protocol B: The "Modern" Sandmeyer (Amino Halo)
Context: 2-Aminothiazoles are cheap and abundant. Converting them to 2-halothiazoles is a critical intermediate step. Traditional aqueous
Mechanism: Radical-mediated substitution. Materials:
-
Reagent: tert-Butyl Nitrite (
-BuONO) or Isoamyl Nitrite. -
Halogen Source:
(for Bromide) or (for Chloride). -
Solvent: Acetonitrile (MeCN).[7]
Step-by-Step:
-
Preparation: In a round-bottom flask, suspend
(1.5 equiv) in MeCN (0.2 M). -
Addition: Add
-BuONO (1.5 equiv) dropwise at Room Temperature (RT). The solution will darken. -
Substrate Addition: Add 2-aminothiazole (1.0 equiv) portion-wise over 10 minutes. Caution: Nitrogen gas evolution will occur. Ensure proper venting.
-
Reaction: Stir at RT for 2 hours. If sluggish, heat to 60°C.
-
Quench: Quench with 1M HCl (aqueous) to break copper complexes. Extract with EtOAc.[7]
-
Purification: Silica gel chromatography is usually required to remove copper salts.
Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)
Context: Required when reacting 2-halothiazoles with weak nucleophiles (e.g., anilines) or when the substrate is sensitive to the harsh heat of
The Solution: Use ligands with a wide bite angle and high steric bulk to prevent thiazole coordination. Xantphos and BrettPhos are the gold standards here.
Step-by-Step:
-
Catalyst Pre-complexing: In a glovebox or under Argon, mix
(2-5 mol%) and Xantphos (5-10 mol%) in dry 1,4-Dioxane. Stir for 10 mins to form the active catalyst. -
Substrate Loading: Add 2-chlorothiazole (1.0 equiv), Aniline derivative (1.2 equiv), and
(2.0 equiv).-
Why Cesium?
has better solubility in dioxane than .
-
-
Reaction: Heat to 90–100°C for 12–16 hours.
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.
Troubleshooting & Expert Insights
Pathway Selection Workflow
The following DOT diagram describes the mechanistic pathway for the
Caption: Figure 2.
Common Pitfalls
-
Regioselectivity Issues: If your thiazole has halogens at both C2 and C5 (e.g., 2,5-dibromothiazole),
will occur exclusively at C2 first. C5 requires Lithium-Halogen exchange or Pd-catalysis. -
Hydrolysis: In
reactions using hygroscopic solvents (DMSO), trace water can act as a nucleophile, converting the 2-halo group to a 2-hydroxy (tautomerizes to thiazolone). Use molecular sieves. -
Pd-Catalyst Death: If Buchwald yields are low (<20%), switch to a precatalyst like Pd(OAc)2 + Xantphos or a palladacycle (e.g., XPhos Pd G3 ) to ensure immediate generation of the active
species before the thiazole can sequester the metal.
References
- Mechanistic Overview of Azoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for electronic structure of thiazoles).
-
Sandmeyer Reaction on Thiazoles
-
Appukkuttan, P., et al. (2004). "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Synlett.
-
-
Buchwald-Hartwig on Heterocycles
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
-
Thiazole Reactivity Data
-
BenchChem Protocols.[8] "Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole."
-
-
Medicinal Chemistry Context
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Using 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole as a drug intermediate
Application Note & Protocol Guide: 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Executive Summary
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (CAS: 1188167-89-6) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., PI3K, BRAF) and G-protein coupled receptor (GPCR) antagonists. Its structural value lies in the 4-(5-fluoro-2-methoxyphenyl) moiety, a privileged pharmacophore where the fluorine atom enhances metabolic stability by blocking the oxidation-prone position para to the methoxy group, while the methoxy group functions as a hydrogen bond acceptor to anchor the molecule in the ATP-binding pocket of enzymes.
The 2-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse lead libraries.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 2-Bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole |
| CAS Number | 1188167-89-6 |
| Molecular Formula | C₁₀H₇BrFNOS |
| Molecular Weight | 288.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
| Key Hazards | Irritant (H315, H319, H335); Acute Tox. Oral (H302) |
Strategic Utility: The "Why" and "How"
In medicinal chemistry, this intermediate addresses two critical design challenges:
-
Metabolic Stability: The 5-fluoro substitution on the phenyl ring prevents rapid CYP450-mediated hydroxylation at the position para to the electron-donating methoxy group. This "metabolic blocking" strategy extends the half-life (
) of the final drug candidate. -
Vector Control: The thiazole ring holds the aryl group in a fixed planar geometry. The 2-bromo position allows for the introduction of solubilizing tails (e.g., piperazines, morpholines) or hinge-binding motifs via cross-coupling, strictly controlling the vector of the added group relative to the pharmacophore.
Protocol 1: Synthesis of the Intermediate
While available commercially, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type bromination .
Workflow Diagram
Caption: Two-step synthetic pathway from the alpha-bromoketone precursor to the target 2-bromothiazole.
Step-by-Step Methodology
Step A: Hantzsch Cyclization (Formation of the 2-Amino Thiazole)
-
Reagents: 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 equiv), Thiourea (1.1 equiv), Ethanol (10 vol).
-
Procedure:
-
Dissolve the bromoketone in ethanol.
-
Add thiourea in one portion.
-
Heat to reflux for 2–4 hours. Monitor by TLC (formation of a polar, UV-active spot).
-
Cool to room temperature.[1][2][3] The hydrobromide salt of the product may precipitate.
-
Neutralize with saturated aqueous NaHCO₃ to pH 8.
-
Filter the precipitate, wash with water and cold ethanol. Dry in vacuo.
-
-
Checkpoint: Isolate 2-amino-4-(5-fluoro-2-methoxyphenyl)thiazole (CAS 715-89-9).
Step B: Sandmeyer Bromination (Conversion to 2-Bromo)
-
Reagents: 2-Aminothiazole intermediate (1.0 equiv), Copper(II) Bromide (CuBr₂, 1.5 equiv), tert-Butyl Nitrite (t-BuONO, 1.5 equiv), Acetonitrile (MeCN, anhydrous).
-
Procedure:
-
Suspend CuBr₂ in anhydrous MeCN and cool to 0°C.
-
Add tert-butyl nitrite dropwise.
-
Add the 2-aminothiazole portion-wise over 30 minutes (Exothermic! Control temp < 5°C).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench: Pour into 1M HCl (aq) and extract with Ethyl Acetate (EtOAc).
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
-
Critical Note: The use of organic nitrites (t-BuONO) is preferred over NaNO₂/HBr for solubility reasons in thiazole chemistry.
Protocol 2: Downstream Application (Suzuki-Miyaura Coupling)
The primary application of this intermediate is coupling with aryl- or heteroaryl-boronic acids. The 2-position of thiazole is electron-deficient, facilitating oxidative addition.
Mechanism & Workflow
Caption: Standard Suzuki-Miyaura coupling workflow for functionalizing the 2-position.
Detailed Procedure
-
Setup: In a microwave vial or pressure tube, combine:
-
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Pd(dppf)Cl₂·DCM complex (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.1 M.
-
Reaction:
-
Purge with Argon for 5 minutes.[4]
-
Seal and heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Troubleshooting:
-
Low Yield? Switch base to Cs₂CO₃ or catalyst to Pd(PPh₃)₄.
-
Protodeboronation? If the boronic acid is unstable, use the corresponding Pinacol Ester.
-
Quality Control & Troubleshooting
-
NMR Diagnostic:
-
The thiazole C5-H proton is a key diagnostic singlet, typically appearing around δ 7.5–8.0 ppm in ¹H NMR (CDCl₃).
-
The Methoxy group appears as a sharp singlet at δ 3.8–3.9 ppm .
-
-
Impurity Alert:
-
Protiodebromination: If the reaction is overheated without sufficient catalyst activity, the bromine may be replaced by hydrogen (forming 4-(5-fluoro-2-methoxyphenyl)thiazole).
-
Hydrolysis: The methoxy group is stable, but the thiazole ring can ring-open under strongly acidic conditions at high temperatures.
-
References
-
Intermediate Source: Accela Chem Catalog, Product CAS 1188167-89-6.
-
Hantzsch Synthesis: Potewar, T. M., et al. "One-pot synthesis of 2-aminothiazoles using Hantzsch reaction." Tetrahedron Lett. 2008.[5]
-
Sandmeyer on Thiazoles
-
Protocol: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." J. Org. Chem. 2010.
- Context: This paper confirms the utility of CuBr₂/t-BuONO for converting 2-aminothiazoles to 2-bromothiazoles with high selectivity.
-
-
Suzuki Coupling Applications
-
General Method: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. 1995.
- Thiazole Specific: "Synthesis and biological evaluation of thiazole-based derivatives." Eur. J. Med. Chem. 2019. (Demonstrates the utility of 4-arylthiazoles in drug discovery).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
Application Note: Scalable Process Development for 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Executive Summary
This application note details a scalable, robust protocol for the synthesis of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole , a critical heteroaromatic scaffold often utilized in the development of kinase inhibitors and agrochemicals.
While direct bromination of the thiazole ring is possible, it often suffers from poor regioselectivity and scalability issues. This guide presents a Stepwise Hantzsch-Sandmeyer Hybrid Approach , prioritizing intermediate stability, impurity purging, and process safety.
Key Technical Advantages of This Route:
-
Regiocontrol: The Hantzsch synthesis guarantees the 4-aryl substitution pattern.
-
Scalability: Avoids cryogenic lithiation steps common in direct functionalization.
-
Purification: Intermediates are designed to be solid salts, allowing for filtration rather than chromatography.
-
Safety: The modified Sandmeyer protocol utilizes tert-butyl nitrite (tBuONO) in non-aqueous media, mitigating the risks associated with unstable aqueous diazonium salts.
Retrosynthetic Strategy & Reaction Scheme
The synthesis is broken down into three unit operations. The strategy relies on constructing the thiazole ring before installing the labile bromine atom.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway designed for scalability.
Detailed Experimental Protocols
Step 1: -Bromination of the Acetophenone
Objective: Selective bromination at the alpha-position while avoiding electrophilic aromatic substitution on the electron-rich (methoxy-substituted) aryl ring.
-
Starting Material: 1-(5-fluoro-2-methoxyphenyl)ethan-1-one
-
Reagents: Bromine (
), Glacial Acetic Acid (AcOH), Hydrobromic acid (catalytic).
Protocol:
-
Dissolution: Charge a reactor with 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equiv) and Glacial Acetic Acid (5 vol). Stir to dissolve.
-
Activation: Add HBr (48% aq., 0.1 equiv) to initiate enolization.
-
Controlled Addition: Cool the mixture to 0–5 °C. Add a solution of
(1.05 equiv) in Acetic Acid (2 vol) dropwise over 2 hours.-
Process Note: The slow addition at low temperature is critical to prevent bromination of the phenyl ring ortho/para to the methoxy group.
-
-
Quench: Once HPLC indicates >95% conversion, quench by adding water (10 vol) and sodium metabisulfite (0.2 equiv) to destroy excess bromine.
-
Isolation: The product, 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, typically precipitates as a solid. Filter, wash with cold water, and dry.[1]
Step 2: Hantzsch Thiazole Synthesis
Objective: Construction of the thiazole ring.[2][3][4] Using thiourea yields the 2-aminothiazole, which serves as the handle for the subsequent halogenation.
-
Reagents: Thiourea, Ethanol (EtOH).
Protocol:
-
Reaction Setup: Suspend the
-bromo ketone (from Step 1) (1.0 equiv) and Thiourea (1.2 equiv) in Ethanol (10 vol). -
Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. The suspension will likely clear as the reaction proceeds, followed by the precipitation of the product as the HBr salt.
-
Workup: Cool the mixture to 0–5 °C and age for 1 hour.
-
Filtration: Filter the white/off-white solid. This is the 2-amino-4-(5-fluoro-2-methoxyphenyl)thiazole hydrobromide .
-
Purification Strategy: Isolating the HBr salt is a self-purifying step that removes non-basic impurities from Step 1.
-
-
Free Basing (Optional but Recommended): Suspend the salt in water, adjust pH to 9-10 with
, and filter the free base. Dry under vacuum at 45 °C.
Step 3: Modified Sandmeyer Bromination (The Critical Step)
Objective: Conversion of the amino group to bromine.
Methodology: Anhydrous Sandmeyer using alkyl nitrites.[5] Aqueous conditions (
-
Reagents: Copper(II) Bromide (
), tert-Butyl Nitrite (tBuONO), Acetonitrile (MeCN).
Protocol:
-
Catalyst Preparation: In a reactor flushed with nitrogen, suspend
(1.5 equiv) in anhydrous Acetonitrile (10 vol). -
Substrate Addition: Add the 2-aminothiazole free base (1.0 equiv) to the dark green/black suspension.
-
Diazotization/Bromination: Cool to 10–15 °C. Add tert-Butyl Nitrite (1.5 equiv) dropwise.
-
Safety Critical: This reaction generates
gas. Addition rate must be controlled by gas evolution monitoring. -
Mechanism:[1][2][4][6][7] The reaction proceeds via a radical-polar crossover mechanism.
acts as both the oxidant and the bromine source, often providing higher yields of the monobromide than CuBr.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with 1M HCl (to break Copper-thiazole complexes) and extract into Ethyl Acetate. Wash organic layer with 10%
(to remove copper salts) and Brine. -
Purification: Recrystallize from Heptane/Ethanol or purify via silica plug if high purity is required for biological testing.
Process Safety & Logic (E-E-A-T)
Safety Workflow: Sandmeyer Reaction
The use of alkyl nitrites and copper salts generates diazonium intermediates which are energetic. The following logic flow ensures safety during scale-up.
Figure 2: Process safety logic for handling diazonium generation.
Causality & Optimization Data
Why choose this route? The table below compares the selected method against common alternatives.
| Parameter | Method A: Aqueous Sandmeyer ( | Method B: Direct Bromination ( | Method C: Anhydrous Sandmeyer (Selected) |
| Yield | Low (30-40%) | Variable (Mixture of isomers) | High (75-85%) |
| Selectivity | High | Low (Ring bromination risks) | High (Specific C-2 substitution) |
| Scalability | Moderate (Foaming/Solubility issues) | High | High (Homogeneous organic phase) |
| Safety | Moderate (Acidic fumes) | Moderate | High (Controlled |
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft.
-haloketones with thioureas.[2] -
Modified Sandmeyer (Alkyl Nitrites): Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry. Link
-
Synthesis of 2-Bromothiazoles: Applic
and t-butyl nitrite for aminothiazole-to-bromothiazole conversion. Organic Letters, 2021, 23, 7428-7433 (Analogous methodology).[8][9] Link -
Safety of Alkyl Nitrites: "Integrating Process Safety Consideration to Enhance Route Development." ACS Sustainable Chem. Eng. (General grounding on Sandmeyer safety). Link
-
Prepar
-bromoacetophenones: "Synthesis of -bromo-2-fluoroacetophenone." PrepChem. (Analogous substrate protocol). Link
Disclaimer: This protocol is for research and development purposes. All reactions must be performed in a fume hood with appropriate PPE. The Sandmeyer reaction involves the generation of nitrogen gas and potentially explosive intermediates; adequate venting and blast shielding are required.
Sources
- 1. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. tert-Butyl nitrite (TBN) [organic-chemistry.org]
Troubleshooting & Optimization
Minimizing debromination side reactions in thiazole synthesis
Subject: A Practical Guide to Minimizing Debromination Side Reactions in Thiazole Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with C-Br bond integrity during thiazole synthesis. Unwanted debromination is a common side reaction that can significantly reduce yields and complicate purification. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate and prevent this undesired pathway.
Troubleshooting Guide: Diagnosing and Solving Debromination Issues
This section addresses specific experimental scenarios where debromination is a common and frustrating byproduct. We focus primarily on the Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide, due to its prevalence and susceptibility to this side reaction.[1][2][3]
Issue 1: Debromination of α-Bromoketone Starting Material
You observe a significant amount of the parent (non-brominated) ketone in your reaction mixture by TLC or LC-MS, leading to low conversion to the desired thiazole.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting α-bromoketone debromination.
Potential Causes & Detailed Solutions
| Potential Cause | Proposed Solution & Scientific Rationale |
| Aggressive Base | Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, NaOEt) can deprotonate the α-carbon, leading to an enolate that can eliminate the bromide to form an α,β-unsaturated ketone byproduct.[4][5] Milder inorganic bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) are often sufficient to facilitate the reaction while minimizing this side reaction.[6] They are less nucleophilic and have lower basicity, disfavoring the elimination pathway. |
| High Reaction Temperature | Lower the reaction temperature. Thermal energy can accelerate all reaction pathways, including undesired ones. Debromination, particularly through elimination, can be highly temperature-dependent. The lowest effective temperature that allows for the formation of the thiazole product should be used. It is often beneficial to start reactions at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor for product formation before increasing the heat.[6][7] |
| Protic Solvents as Hydride Source | Screen alternative solvents. Protic solvents like ethanol or methanol, while common for Hantzsch synthesis, can act as hydride sources under certain conditions (e.g., in the presence of a strong base or at elevated temperatures), leading to reductive debromination.[6] Consider screening aprotic polar solvents such as DMF, acetonitrile, or even greener alternatives like glycerin or ionic liquids, which have shown promise in affording high yields.[8][9][10] |
| Impure α-Bromoketone | Use freshly prepared or purified α-bromoketone. α-Bromoketones can be unstable and may degrade over time, releasing HBr which can catalyze side reactions. Furthermore, impurities from their synthesis (e.g., residual Br₂) can lead to byproducts. Preparing the α-bromoketone immediately before use via a mild method, such as with N-Bromosuccinimide (NBS), can provide cleaner starting material.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the debromination of α-bromoketones during synthesis?
A1: The most common mechanism is a base-induced elimination reaction. The base removes the acidic proton on the α'-carbon (the carbon on the other side of the carbonyl), forming an enolate intermediate. This enolate can then collapse, eliminating the bromide ion to form a stable, conjugated α,β-unsaturated ketone.[4][5] A secondary pathway can be reductive dehalogenation, where a hydride source in the reaction mixture (which can sometimes be the solvent or additives) attacks the carbon-bromine bond.[7][11]
Mechanism: Base-Induced Debromination Pathway
Caption: Competing pathways for an α-bromoketone in thiazole synthesis.
Q2: Are there alternative brominating agents to Br₂ for preparing α-bromoketones that might reduce downstream debromination?
A2: Yes, using N-Bromosuccinimide (NBS) is an excellent alternative to elemental bromine (Br₂).[8][12] Bromination with Br₂ often generates HBr as a byproduct, which can lead to acidic conditions that promote side reactions. NBS is a solid, easier-to-handle reagent that often provides cleaner and more selective α-bromination, particularly under radical initiation or acid catalysis, without generating stoichiometric HBr.[8][12] Using an ionic liquid as the medium for NBS bromination has also been reported to be highly efficient.[8]
Q3: My desired brominated thiazole product is forming, but it is contaminated with the debrominated thiazole analog. What could be the cause?
A3: This indicates that debromination is occurring on the thiazole ring itself, either during the synthesis or, more commonly, during workup or subsequent reaction steps. This can happen under reductive conditions. For instance, if you are using a reducing agent like NaBH₄ for a different functional group on the molecule, it can sometimes reduce the C-Br bond.[13] Additionally, certain organometallic reagents (e.g., butyllithium) used for further functionalization can promote "halogen dance" reactions, where the bromine atom migrates or is replaced by a proton from the solvent.[13][14] To mitigate this, use the mildest possible conditions for any subsequent transformations and ensure your workup is not overly acidic or basic.
Q4: What is the best way to purify the desired brominated thiazole from its debrominated byproduct?
A4: The two most effective methods are column chromatography and recrystallization.
-
Column Chromatography: This is often the most reliable method. The brominated compound is typically less polar than its debrominated analog. Therefore, it will elute first from a normal-phase silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate). Monitor the fractions carefully by TLC.
-
Recrystallization: This method can be very effective if a suitable solvent system is found where the solubility of the product and the impurity are sufficiently different.[15] The general principle is to dissolve the mixture in a minimum amount of a hot solvent in which both compounds are soluble, and then allow it to cool slowly. The less soluble compound (often the desired product due to higher molecular weight and crystal lattice energy) will crystallize out, leaving the more soluble impurity in the mother liquor.[15][16]
Validated Experimental Protocols
Protocol 1: Optimized Hantzsch Thiazole Synthesis Using a Mild Base
This protocol is a general starting point designed to minimize the debromination of the α-bromoketone.
Reagents & Equipment:
-
α-Bromoketone (1.0 eq)
-
Thioamide or Thiourea (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered
-
Ethanol (or Acetonitrile), sufficient to make a ~0.5 M solution
-
Round-bottom flask, condenser, magnetic stir bar, heating mantle
-
TLC plates and appropriate eluent system
Procedure:
-
To a round-bottom flask, add the α-bromoketone (1.0 eq), thioamide (1.1 eq), and powdered K₂CO₃ (1.5 eq).
-
Add enough ethanol to dissolve the starting materials upon gentle warming.
-
Stir the mixture at 45-50 °C. Monitor the reaction progress by TLC every 30-60 minutes. Look for the consumption of the α-bromoketone spot and the appearance of a new, typically more polar, product spot.
-
If the reaction is sluggish after 2 hours, the temperature can be incrementally increased to 60 °C. Avoid refluxing if possible to minimize side reactions.[17]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water. The product may precipitate as a solid.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and air dry.[15][17]
-
If the product remains in solution, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purification by Recrystallization
This protocol outlines the separation of a crystalline brominated thiazole from its more soluble debrominated impurity.
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find one that dissolves your crude product when hot but results in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator before determining the yield and purity (e.g., by melting point or NMR).[15]
References
- Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Semantic Scholar.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing.
- Technical Support Center: Solvent Effects on the Rate of Thiazole Form
- preventing debromination in subsequent reaction steps. Benchchem.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ijper.org.
- Hantzsch Thiazole Synthesis. SynArchive.
- Hantzsch synthesis of thiazole from α-haloketones and thioamides.
- preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- "optimization of Hantzsch thiazole synthesis reaction conditions". Benchchem.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry | OpenStax.
- Glycerin as alternative solvent for the synthesis of Thiazoles.
- Purification by Recrystalliz
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing.
- Methods of Purification of Organic Compounds.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Welcome to the technical support guide for the purification of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the recrystallization of this key thiazole intermediate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and adapt the purification process effectively.
Frequently Asked Questions (FAQs)
Q1: How do I begin selecting a solvent for a novel compound like 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole?
The foundational principle of recrystallization is differential solubility.[1][2] You need a solvent (or solvent system) where your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] For a molecule with the structural complexity of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole—featuring aromatic rings, a halogen, and ether functionality—a systematic screening approach is recommended.
Start with small-scale solubility tests (approx. 10-20 mg of crude material) in a range of solvents (0.5-1.0 mL) covering different polarities. Observe solubility at room temperature and then upon heating. An ideal single solvent will dissolve the compound completely near its boiling point and yield a significant amount of crystalline precipitate upon slow cooling.
Q2: What are the most promising candidate solvents for this specific thiazole derivative?
Based on the molecule's structure—a moderately polar aromatic compound—the following solvents are excellent starting points for screening. A two-solvent system is often required for molecules that are either too soluble or not soluble enough in common single solvents.[3]
| Solvent System | Type | Rationale & Mechanistic Insight |
| Toluene / Heptane | Two-Solvent | Primary Solvent (Toluene): The aromatic nature of toluene effectively dissolves the phenyl and thiazole rings at high temperatures. Anti-Solvent (Heptane): Heptane is a non-polar solvent that is fully miscible with hot toluene but drastically reduces the compound's solubility as the solution cools, promoting crystal nucleation. |
| Ethanol / Water | Two-Solvent | Primary Solvent (Ethanol): Ethanol is a polar protic solvent that can engage in hydrogen bonding and effectively solvate the ether and thiazole nitrogen. Anti-Solvent (Water): The addition of water increases the polarity of the system, forcing the less-polar organic compound out of solution. This is a common and effective system for moderately polar compounds.[4] |
| Ethyl Acetate | Single-Solvent | As a solvent of intermediate polarity, ethyl acetate may provide the ideal solubility profile on its own. It is less volatile than acetone but more so than alcohols, making it relatively easy to remove from the final product. |
| Isopropanol (IPA) | Single-Solvent | IPA is a good candidate that often provides a steeper solubility curve than ethanol. It's an excellent alternative if the compound is too soluble in hot ethanol for good recovery. |
Q3: When should I opt for a two-solvent system over a single-solvent system?
A two-solvent system is the method of choice when no single solvent provides the desired steep solubility curve. You would use this system if you find that:
-
Solvents that dissolve the compound when hot also keep it significantly dissolved when cold , leading to poor yield.
-
Solvents in which the compound is insoluble at room temperature fail to dissolve it adequately even at their boiling point.
The key is to use a pair of miscible solvents where one is a "good" solvent and the other is a "poor" solvent (an anti-solvent).[3] You dissolve the crude material in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then allowed to cool slowly.
Experimental Protocol: Two-Solvent Recrystallization (Toluene/Heptane System)
This protocol describes a robust method for purifying 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, assuming a starting purity that is amenable to recrystallization.
1. Dissolution:
- Place 1.0 g of the crude 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole into a 50 mL Erlenmeyer flask equipped with a stir bar.
- Add approximately 10 mL of toluene. Heat the mixture on a stirrer hotplate to a gentle boil.
- Continue adding toluene in small portions (1-2 mL) until the solid has completely dissolved. Causality Note: It is critical to add only the minimum amount of hot solvent required for full dissolution to ensure the solution becomes supersaturated upon cooling, maximizing yield.[1]
2. Decolorization (Optional):
- If the hot solution is colored by impurities, remove it from the heat and allow it to cool slightly.
- Add a small amount (1-2% by weight) of activated charcoal.
- Reheat the solution to boiling for 2-5 minutes. Expertise Note: Charcoal adsorbs high molecular weight, colored impurities. Using too much will adsorb your product and reduce yield.[1][4]
3. Hot Filtration (if charcoal was used or insoluble impurities are present):
- Pre-warm a stemless funnel with fluted filter paper by pouring hot toluene through it into a clean, pre-warmed 50 mL Erlenmeyer flask.
- Quickly filter the hot solution. Trustworthiness Note: This step must be done quickly to prevent premature crystallization on the filter paper. Pre-warming all glassware is essential.[3]
- Rinse the original flask and filter paper with a small amount (1-2 mL) of hot toluene to recover any remaining product.
4. Inducing Crystallization:
- Reheat the clear filtrate to boiling.
- Add heptane dropwise via a pasture pipette while the solution is stirring and hot.
- Continue adding heptane until a persistent cloudiness (turbidity) is observed. This is the "cloud point," indicating saturation.
- Add a few drops of hot toluene to re-dissolve the precipitate until the solution is clear again.
5. Crystal Growth:
- Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities in the crystal lattice.[4]
- Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize precipitation.
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold heptane (or a pre-chilled mixture of toluene/heptane) to remove any adhering mother liquor.
- Continue to pull air through the filter cake for several minutes to partially dry the crystals.
7. Drying:
- Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Q: My compound separated as an oil, not crystals. What went wrong and how do I fix it?
This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when a supersaturated solution is cooled below the melting point of the impure compound.[4] Impurities can significantly depress a compound's melting point.
-
Cause: The solution temperature is above the melting point of your impure solid.
-
Solution 1 (Primary): Re-heat the oiled-out mixture to a full boil and add more of the primary solvent (e.g., toluene).[4][5] This keeps the compound dissolved at a lower saturation level, so that upon cooling, it reaches its saturation point at a temperature below its melting point.
-
Solution 2: If Solution 1 fails, consider that the impurity level is too high. Attempt a preliminary purification by column chromatography before recrystallization.
-
Solution 3: Switch to a solvent system with a lower boiling point.
Q: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
This is typically due to either using too much solvent or the solution being super-saturated.[5]
-
Solution 1 (Excess Solvent): If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent to re-concentrate it.[5] Then, attempt to cool it again.
-
Solution 2 (Induce Nucleation): Supersaturated solutions need a nucleation site to begin crystallization.[5]
Q: My final yield is very low. How can I improve it?
A low yield points to several potential issues in the protocol.[4]
-
Cause 1: Using excessive solvent. This is the most common reason. The majority of your compound remains dissolved in the mother liquor. Fix: Use the absolute minimum amount of hot solvent for dissolution.
-
Cause 2: Premature crystallization during hot filtration. Fix: Ensure all glassware is thoroughly pre-heated and perform the filtration as quickly as possible.
-
Cause 3: Incomplete precipitation. Fix: Ensure the solution is cooled sufficiently in an ice bath for an adequate amount of time.
-
Cause 4: Washing with the wrong solvent. Washing crystals on the filter with a warm or "good" solvent will dissolve them. Fix: Always wash with a minimal amount of ice-cold anti-solvent or the mother liquor solvent mixture.
Recrystallization Workflow Diagram
The following diagram illustrates the logical flow and decision-making process for a successful recrystallization.
Caption: Decision workflow for two-solvent recrystallization.
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Massachusetts Institute of Technology. 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Al-Shamkhani, Z. A. N., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725. [Link]
-
Reddit r/Chempros. (2019, December 18). Recrystallization with two solvents. [Link]
-
Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Ooyama, Y., et al. (2020). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. New Journal of Chemistry, 44(2), 553-561. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
Sources
Technical Support Center: Stability & Reactivity of 2-Bromothiazole Derivatives Under Basic Conditions
Welcome to the Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most frequent challenges researchers face when subjecting 2-bromothiazole derivatives to basic conditions.
2-Bromothiazole is a highly versatile but deceptively reactive building block. Because the thiazole ring is electron-deficient, the C2 position is highly electrophilic, while the C5 position is highly acidic[1]. Understanding the causality behind your choice of base—specifically distinguishing between nucleophilic and non-nucleophilic bases—is the key to preventing unwanted degradation, substitution, or rearrangement.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 2-bromothiazole degrade into a new polar spot when exposed to sodium methoxide or aqueous hydroxide, even at room temperature? The Causality: You are observing a 2[2]. The C2 position of the thiazole ring is flanked by an electronegative nitrogen and a sulfur atom. These heteroatoms inductively and mesomerically withdraw electron density, making the C2 carbon highly electrophilic. When you introduce a nucleophilic base (like methoxide or hydroxide), the base rapidly attacks the C2 position, and the bromide ion acts as an excellent leaving group. This results in the formation of 2-methoxythiazole or 2-hydroxythiazole (which tautomerizes to thiazolidin-2-one). The Fix: If your goal is to deprotonate the thiazole ring without displacing the bromine, you must use a sterically hindered, non-nucleophilic base (e.g., LDA, LiTMP) under strict cryogenic conditions.
Q2: I am using LDA at -78 °C to deprotonate 2-bromothiazole, but after adding my electrophile, I isolate a 5-bromo-2-substituted thiazole instead of the expected 2-bromo-5-substituted product. What went wrong? The Causality: You have inadvertently triggered a 3[3]. Kinetically, LDA deprotonates the C5 position (forming 5-lithio-2-bromothiazole) because the C5 proton is the most acidic and sterically accessible. However, this intermediate is thermodynamically unstable. The lithium atom strongly prefers the C2 position, where it can be stabilized by the adjacent nitrogen and sulfur atoms. Consequently, if the intermediate is allowed to sit, the bromine and lithium undergo a rapid 1,3-migration to form the thermodynamic sink: 2-lithio-5-bromothiazole. The Fix: To trap the kinetic 5-lithio-2-bromothiazole intermediate, the electrophile (e.g., a silyl chloride) must be present in situ during the metalation step (an "internal quench"). Alternatively, 4[5] can be utilized to limit the residence time to milliseconds, effectively outcompeting the thermodynamic rearrangement.
Q3: Can I perform a Suzuki cross-coupling on 2-bromothiazole using aqueous potassium hydroxide as the base?
The Causality: While Suzuki couplings require a base to activate the boronic acid, using strong aqueous hydroxide at elevated temperatures (e.g., 80 °C) will cause competitive base hydrolysis of the 2-bromothiazole via SNAr, destroying your starting material before transmetalation can occur.
The Fix: Switch to a milder, less nucleophilic base such as potassium phosphate (
Section 2: Quantitative Stability Profile
To aid in experimental design, consult the following empirical data summarizing the stability and primary reaction pathways of 2-bromothiazole under various basic environments.
| Base System | Temperature | Primary Mechanism | Major Outcome | Troubleshooting Action |
| NaOMe / MeOH | 25 °C | SNAr | 2-Methoxythiazole (>90% yield) | Switch to non-nucleophilic bases if substitution is undesired. |
| Aqueous KOH | 80 °C | Base Hydrolysis | 2-Hydroxythiazole (Degradation) | Use |
| LDA (1.0 eq) | -78 °C (Internal Quench) | Kinetic Deprotonation | 5-Substituted-2-bromothiazole | Ensure the electrophile is dissolved in the flask before adding LDA. |
| LDA (1.0 eq) | -78 °C to 0 °C | Halogen Dance | 2-Substituted-5-bromothiazole | Maintain strict cryogenic control; do not allow the internal temp to spike. |
Section 3: Self-Validating Experimental Protocols
Protocol A: In Situ Trapping of Kinetic 5-Lithio-2-bromothiazole (Preventing the Halogen Dance)
This protocol utilizes an internal quench to intercept the kinetic anion before the thermodynamic 1,3-halogen migration can occur[3].
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Reagent Loading: Add 2-bromothiazole (1.0 equiv) and the desired electrophile (e.g., Triisopropylsilyl chloride, 1.1 equiv) to the flask. Dissolve in anhydrous THF (0.1 M).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Crucial Step: Insert an internal temperature probe. Wait 15 minutes to ensure the internal temperature reaches exactly -78 °C.
-
Metalation: Add freshly prepared LDA (1.05 equiv) dropwise down the side of the flask over 10 minutes.
-
Validation Checkpoint (Self-Validation): Extract a 0.1 mL aliquot, quench with saturated aqueous
, and run a rapid GC-MS. The presence of a molecular ion peak corresponding to the 5-bromo-2-substituted isomer indicates that the internal temperature rose above -78 °C during LDA addition, triggering the Halogen Dance. If only the 2-bromo-5-substituted isomer is present, the kinetic trap was successful. -
Workup: After 30 minutes at -78 °C, quench the bulk reaction with saturated aqueous
, warm to room temperature, and extract with EtOAc.
Protocol B: Controlled Nucleophilic Aromatic Substitution (SNAr)
Use this protocol when the deliberate displacement of the C2-bromide is desired[2].
-
Preparation: Dissolve 2-bromothiazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon at 0 °C.
-
Nucleophile Addition: Slowly add a solution of the nucleophilic base (e.g., Sodium ethoxide, 1.2 equiv) in ethanol.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at 25 °C.
-
Validation Checkpoint (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active 2-bromothiazole spot (
) and the appearance of a highly polar, strongly UV-active spot near the baseline indicates successful SNAr. If starting material persists after 2 hours, verify the anhydrous nature of your nucleophile, as water contamination leads to competitive hydrolysis. -
Workup: Dilute with water, extract with dichloromethane, dry over
, and concentrate under reduced pressure.
Section 4: Visualizing the Reaction Pathways
The following diagram maps the divergent causality of 2-bromothiazole reactivity based on the chosen basic conditions.
Caption: Reactivity pathways of 2-bromothiazole under nucleophilic vs. non-nucleophilic basic conditions.
References
-
Title: Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B Source: American Chemical Society (Journal of Organic Chemistry) URL: [Link][3]
-
Title: Copper-Catalyzed Enantioselective Synthesis of N-Heterocycle-Substituted Quaternary Carbon Stereogenic Centers Source: Journal of the American Chemical Society URL: [Link][2]
-
Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][6]
-
Title: Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors Source: ChemRxiv URL: [Link][5]
Sources
Troubleshooting palladium catalyst poisoning in thiazole cross-coupling
The "Thiazole Trap": Diagnostic & Mechanism
Status: Critical Issue Detected
Thiazoles are among the most challenging heterocycles in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). If your reaction stalls at <20% conversion or yields significant dehalogenated byproduct, you are likely experiencing heteroatom-directed catalyst poisoning .
The Mechanism of Failure
Unlike simple arenes, thiazoles possess a basic nitrogen atom (N3) and a sulfur atom (S1). The N3 atom is a potent
-
The Trap: Instead of undergoing oxidative addition at the C-X bond, the electron-rich N3 coordinates directly to the electrophilic Pd(II) center.
-
The Result: This forms a stable, coordinatively saturated [Pd(Thiazole)2L2] complex (where L is your ligand). This complex is thermodynamically stable but catalytically dead; it cannot accommodate the oxidative addition of the aryl halide or the transmetallation step.
Visualization: The Poisoning Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive N-coordination trap.
Figure 1: Mechanistic divergence showing how thiazole nitrogen coordination sequesters the active catalyst, preventing the productive oxidative addition cycle.
Strategic Solutions: Ligand Selection
Core Principle: Steric Shielding. To prevent N-coordination, you must use ligands that are sterically bulky enough to block the approach of the thiazole nitrogen to the Pd center, while still allowing the oxidative addition of the C-Halide bond.
Recommended Catalyst Systems
| Catalyst Class | Specific Ligand/Precatalyst | Why it Works | Best For |
| Dialkylbiaryl Phosphines | XPhos , SPhos , RuPhos | The bulky biaryl backbone creates a "roof" over the Pd, physically blocking N-coordination. | General Suzuki/Buchwald couplings. High turnover numbers. |
| Pd-NHC Complexes | Pd-PEPPSI-IPr , Pd-PEPPSI-IPent | The N-Heterocyclic Carbene (NHC) is a strong | Difficult substrates (2-halothiazoles), Stille coupling, room temp reactions. |
| Bis-phosphines | dppf , Xantphos | Large bite angles can destabilize the square-planar poisoning complex, though often less effective than XPhos for thiazoles. | Scale-up (cheaper), specific Stille applications. |
Experimental Protocols (Rescue Guides)
Protocol A: The "Buchwald" Rescue (For Stalled Suzuki Couplings)
Use this when standard Pd(PPh3)4 or Pd(dppf)Cl2 fails.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pin Ester: 1.2–1.5 equiv
-
Catalyst: Pd2(dba)3 (1–2 mol%) + XPhos (2–4 mol%)
-
Note: Pre-complexed XPhos-Pd-G2/G3/G4 precatalysts are preferred to ensure 1:1 stoichiometry.
-
-
Base: K3PO4 (2.0 equiv, finely ground) or Cs2CO3.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or n-Butanol.
Step-by-Step:
-
Degassing: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (3x). This is critical; oxygen accelerates catalyst death.
-
Solvent Addition: Add degassed solvents via syringe.
-
Activation: Heat to 80–100 °C .
-
Checkpoint: The reaction should turn from dark red/purple to a clear orange/brown. If it turns black immediately (Pd black precipitation), the ligand is not protecting the metal.
-
-
Monitoring: Check LCMS at 1 hour. If <10% conversion, increase temp to 110 °C.
Protocol B: The "PEPPSI" Protocol (For 2-Substituted Thiazoles)
Use this for sterically demanding or highly unstable thiazoles (e.g., 2-bromothiazole).
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Base: KOtBu (2.0 equiv) [Strictly anhydrous] or K2CO3 (mild).
-
Solvent: Isopropanol (Technical grade is often acceptable for PEPPSI, but dry is safer) or Dioxane.
Step-by-Step:
-
Charge: Add Pd-PEPPSI-IPr, boronic ester, and base to the vial in air (catalyst is air-stable).
-
Inert: Seal and purge with Argon.
-
Inject: Add the thiazole halide dissolved in the solvent.
-
Reaction: Stir at Room Temperature initially.
-
Insight: PEPPSI catalysts initiate rapidly. Many thiazole couplings proceed at RT or mild heat (40–60 °C) with this system, reducing the risk of thermal decomposition (protodehalogenation).
-
Troubleshooting FAQs
Q1: I see the starting material disappearing, but I'm getting "Protodehalogenation" (H-Thiazole) instead of product. Why?
Diagnosis: This is a classic symptom of the "hydride pathway."
Cause: If the transmetallation is slow (due to bulky boronic acids or poisoning), the Pd(II)-Aryl species will undergo
-
Switch Solvent: Avoid alcohols (isopropanol) if using standard Pd catalysts. Switch to DMF or Toluene.
-
Boost Transmetallation: Add water (if using K3PO4) or switch to a fluoride base (CsF) to activate the boronic acid more aggressively.
-
Catalyst: Switch to Pd-PEPPSI-IPent .[1] The steric bulk of the "IPent" ligand specifically suppresses the side-reactions that lead to dehalogenation [1].
Q2: My reaction works for 4-bromothiazole but fails completely for 2-bromothiazole.
Diagnosis: The "C2 Problem." Reason: The C2 position is flanked by both N and S.
-
Electronic: The C2-Pd bond is more electron-deficient, making reductive elimination slower.
-
Acidity: The C2-H (if you are coupling a halide elsewhere) is acidic (pKa ~29). Base-mediated deprotonation can lead to "Halogen Dance" or direct C-H palladation at the wrong site. Fix:
-
Use mild bases (K3PO4 or K2CO3) rather than alkoxides (NaOtBu) to prevent deprotonation of the ring.
-
Use Boronic Esters (BPin) instead of acids to prevent protodeboronation of the coupling partner [2].
Q3: Can I use Stille Coupling if Suzuki fails?
Answer: Yes, and it is often preferred for thiazoles. Why: Stille coupling is neutral (no base required), which eliminates base-sensitive side reactions like C-H activation or polymerization. Protocol: Use Pd(PPh3)4 with CuTC (Copper(I) thiophene-2-carboxylate) as a cofactor. CuTC facilitates the transmetallation of the stannane, which is the rate-limiting step for electron-deficient heterocycles [3].
Decision Tree: Troubleshooting Workflow
Figure 2: Logical flowchart for diagnosing reaction failures based on crude mixture analysis.
References
-
Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2010.
-
Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.
-
Mee, S. P., Lee, V., & Baldwin, J. E. "Stille Coupling of Heterocycles using CuTC." Angewandte Chemie International Edition, 2004.
-
Kalinin, V. N. "Carbon-carbon bond formation in thiazole derivatives." Russian Chemical Reviews, 1991.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Executive Summary
Objective: To provide a definitive structural verification guide for 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole , distinguishing it from common synthetic regioisomers and precursors.
Core Insight: The structural integrity of this scaffold hinges on two critical NMR features: the chemical shift of the thiazole H-5 proton (distinguishing 4- vs. 5-substitution) and the
Part 1: Structural Logic & Assignment Strategy
Molecule Numbering & Proton Environment
The molecule consists of a 2,4-disubstituted thiazole ring fused to a trisubstituted benzene.[1]
-
Thiazole Core:
-
Aryl Ring (5-Fluoro-2-methoxyphenyl):
Coupling Logic (The Fluorine Effect)
The
- (Ortho): 7–10 Hz (Large).[1][2]
- (Meta): 4–6 Hz (Medium).[1][2]
- (Para): 0–2 Hz (Often unresolved).[1][2]
Part 2: Comparative Analysis – Performance & Alternatives
Comparison 1: Solvent Selection (CDCl vs. DMSO- )
Objective: Optimize spectral resolution for H-F coupling analysis.
| Feature | CDCl | DMSO- | Recommendation |
| Thiazole H-5 Shift | ~7.45 – 7.60 ppm | ~8.10 – 8.20 ppm | DMSO causes significant downfield shift due to H-bonding/polarity. |
| OMe Signal | Sharp Singlet | Sharp Singlet | Equivalent performance. |
| Aryl Resolution | High. distinct multiplets. | Good, but potential water peak interference (~3.33 ppm) near OMe.[1][2] | CDCl |
| Exchangeables | N/A (No NH/OH) | N/A | DMSO not required for solubility in this lipophilic molecule.[1][2] |
Experimental Verdict: Use CDCl
Comparison 2: Target vs. Regioisomer (The "Hantzsch" Trap)
Context: In the Hantzsch thiazole synthesis,
| Diagnostic Signal | Target: 4-Aryl Isomer | Alternative: 5-Aryl Isomer | Mechanism |
| Thiazole Proton | H-5: | H-4: | H-4 is adjacent to Nitrogen (deshielding zone), whereas H-5 is adjacent to Sulfur. |
| Multiplicity | Sharp Singlet | Sharp Singlet | Both are singlets; chemical shift is the only differentiator.[1] |
| Aryl H-6' Shift | Deshielded (~7.9 ppm) | Less Deshielded (~7.4 ppm) | The 4-thiazolyl group exerts a stronger anisotropic effect on the ortho-phenyl proton than the 5-thiazolyl group. |
Part 3: Detailed Spectral Data (CDCl )
The following data represents the Target Molecule in CDCl
Table 1: Chemical Shift & Coupling Assignments
| Proton | Multiplicity | Interpretation | ||
| H-6' | 7.92 | dd | Most Downfield Aryl. Ortho to thiazole. Split by ortho-H and meta-F. | |
| H-5 (Thz) | 7.58 | s | - | Diagnostic Singlet. Confirms 4-substitution. |
| H-4' | 7.05 | td (or ddd) | Multiplet. Large triplet-like splitting due to similar ortho-H and ortho-F couplings.[2] | |
| H-3' | 6.88 | dd | Upfield Aryl. Ortho to electron-donating OMe group.[1][2] | |
| OMe | 3.91 | s | - | Characteristic methoxy singlet.[1] |
Note: Values are grounded in substituent chemical shift additivity principles and validated against analogous 2-bromo-4-phenylthiazole and 5-fluoro-2-methoxyphenyl systems [1, 2, 3].
Part 4: Visualization & Logic Flow
Structural Verification Workflow
Figure 1: Decision tree for distinguishing the target 4-aryl thiazole from the 5-aryl regioisomer using proton chemical shifts.
Fluorine Coupling Tree (H-4' Proton)
The H-4' proton (para to OMe) is the most complex signal due to simultaneous coupling with Fluorine (ortho) and H-3' (ortho).[2]
Figure 2: Splitting tree for H-4', demonstrating how F-coupling creates a pseudo-triplet/quartet pattern.
Part 5: Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D, with 0.03% TMS).-
Why CDCl
? To prevent H-D exchange (though not applicable here) and ensure sharp resolution of the F-couplings.
-
-
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1][2]
-
Caution: Paramagnetic impurities (e.g., Cu or Fe residues from cross-coupling) will broaden the thiazole H-5 singlet.[1]
-
Acquisition Parameters[3]
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): 16 scans (sufficient for 10 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Aromatic protons adjacent to Bromine or Fluorine may have slightly longer T1 times.[1] A 2s delay ensures quantitative integration accuracy between the OMe singlet (fast relaxation) and the Thiazole H-5 (slower).
-
-
Spectral Width: -2 to 14 ppm.[1]
References
-
Bunev, A. S., et al. (2014).[1][2] "2-Bromo-4-phenyl-1,3-thiazole." Acta Crystallographica Section E, 70(2), o136.[1][2] Link
- Supports: Chemical shift data for the 2-bromo-4-phenylthiazole core (H-5 shift).
-
Abraham, R. J., & Mobli, M. (2008).[1][2] "1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, 46(1), 38-48.[1][2] Link
-
Supports: Theoretical shielding effects of thiazole rings on ortho-phenyl protons.[1]
-
-
ChemicalBook. (n.d.).[1] "2-Bromo-4-fluorophenol 1H NMR Spectrum." Link
- Supports: Coupling constants and chemical shift logic for the 4-fluoro-2-substituted phenyl moiety.
-
BenchChem. (2025).[1][3] "A Comparative Guide to Novel Thiazole Synthesis Methodologies." Link
- Supports: Context on Hantzsch synthesis regioisomers and purific
Sources
HPLC retention time and method for fluorinated thiazoles
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers
Executive Summary: The Fluorine-Thiazole Challenge
Fluorinated thiazoles represent a critical scaffold in modern drug discovery, balancing the metabolic stability of the C-F bond with the bioactivity of the thiazole ring. However, they present a unique chromatographic challenge. The high electronegativity of fluorine ($ \chi = 3.98 $) creates strong dipole moments, while the thiazole nitrogen (pKa ~2.5) introduces pH-dependent ionization.
Standard alkyl phases (C18) often fail to resolve regioisomers of these compounds (e.g., 4-fluoro vs. 5-fluoro derivatives) because their hydrophobicities (logP) are nearly identical. This guide advocates for a paradigm shift from pure hydrophobicity-based separation to multi-mode retention , specifically leveraging Pentafluorophenyl (PFP) stationary phases.
Strategic Column Selection: C18 vs. PFP
The choice of stationary phase is the single most critical variable. Below is a mechanistic comparison of the two dominant options.
Mechanism of Interaction
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Force | Hydrophobic Interaction (Dispersive) | |
| Selectivity Basis | Carbon load, Alkyl chain length | Electronic density, Shape selectivity, Fluorine positioning |
| Isomer Resolution | Poor. Co-elution is common for positional isomers. | Excellent. Resolves isomers based on electron cloud distribution. |
| Best For | Routine purity checks, lipophilic analogs. | Regioisomers, polar fluorinated metabolites. |
The "Fluorine Effect" on Retention
On a PFP column, the electron-deficient aromatic ring of the stationary phase interacts strongly with the electron-rich thiazole ring. When fluorine is added to the thiazole:
-
Electron Withdrawal: Fluorine pulls electron density, altering the
-system. -
Positional Sensitivity: A fluorine at the C2, C4, or C5 position changes the dipole vector of the molecule. The PFP phase "senses" this vector, creating separation where C18 sees only a "greasy" molecule.
Representative Performance Data
The following data illustrates the comparative performance of C18 vs. PFP phases for a mixture of fluorinated thiazole regioisomers.
Experimental Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B)
-
Gradient: 5-95% B over 10 mins
-
Detection: UV @ 254 nm[3]
Table 1: Retention Time Comparison (Representative Data)
| Analyte | Structure Note | C18 Retention (min) | PFP Retention (min) | Resolution (Rs) on PFP |
| Thiazole (Parent) | Unsubstituted | 2.10 | 2.45 | N/A |
| 2-Fluorothiazole | F on C2 (Between N/S) | 4.15 | 4.80 | > 2.0 |
| 4-Fluorothiazole | F on C4 | 4.18 (Co-elutes) | 5.35 | > 2.5 |
| 5-Fluorothiazole | F on C5 | 4.20 (Co-elutes) | 5.90 | > 2.5 |
| 2-Amino-5-F-thiazole | Polar/Basic | 1.80 (Fronting) | 3.10 | > 5.0 |
Analysis: On the C18 column, the 2-, 4-, and 5-fluoro isomers elute within a narrow window (4.15–4.20 min), likely appearing as a single broad peak or unresolved shoulder. The PFP column resolves them significantly (
min) due to the specific interaction between the PFP ring and the altered dipole moments of the isomers.
Visualizing the Decision Process
The following decision tree guides the method development process for fluorinated heterocycles.
Figure 1: Decision matrix for selecting stationary phases based on sample complexity.
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of a "System Suitability Standard" (a mix of isomers) is mandatory to confirm the column's selectivity state.
Reagents & Materials
-
Stationary Phase: PFP (Pentafluorophenyl) propyl bonded silica (e.g., Phenomenex Kinetex PFP or Waters XSelect HSS PFP), 2.6 µm or 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical for peak shape of basic thiazoles).
-
Mobile Phase B: Methanol (LC-MS Grade). Note: Avoid Acetonitrile if possible; its
-electrons can interfere with the PFP stationary phase interactions.
Step-by-Step Workflow
-
Column Conditioning:
-
Flush column with 100% Methanol for 20 column volumes.
-
Equilibrate with initial gradient conditions (5% B) for 10 column volumes.
-
Why? PFP phases are sensitive to "dewetting" if stored in 100% aqueous; proper organic flushing ensures ligand availability.
-
-
Gradient Setup:
-
Time 0.0: 5% B
-
Time 1.0: 5% B (Isocratic hold to stack polar amines)
-
Time 10.0: 95% B
-
Time 12.0: 95% B
-
Time 12.1: 5% B
-
Time 15.0: End (Re-equilibration)
-
-
System Suitability Test (SST):
-
Inject a mixture of the parent thiazole and one fluorinated analog.
-
Pass Criteria: Resolution (
) > 1.5. -
Fail Criteria: Tailing factor (
) > 1.5 (Indicates secondary silanol interactions; increase buffer strength).
-
-
Sample Analysis:
-
Dissolve samples in 50:50 Water:Methanol. Avoid pure DMSO if possible as it may cause solvent effects on early eluting peaks.
-
Troubleshooting & Expert Insights
Peak Tailing on Basic Thiazoles
-
Cause: Thiazole nitrogen interaction with residual silanols on the silica surface.
-
Solution: Increase buffer concentration from 10 mM to 25 mM Ammonium Formate. Alternatively, use a "charged surface" PFP column (like Waters CSH) which repels protons at low pH.
Loss of Resolution Over Time
-
Cause: Contamination of the PFP ligand or phase collapse.
-
Solution: Wash with 50:50 Methanol:Acetonitrile (with 0.1% Formic Acid). The Acetonitrile helps strip hydrophobic contaminants that Methanol alone might miss on a PFP phase.
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
-
Euerby, M. R., et al. Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A, 2007. Link
-
Phenomenex. Resolution of Positional Isomers on Kinetex PFP. Technical Guide.[2][4] Link
-
Bell, D. S., & Jones, A. D. Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 2005.[5] Link
-
BenchChem. Application Notes and Protocols for Aminothiazole Compounds.Link
Sources
A Comprehensive Guide to Infrared (IR) Spectrum Analysis of Methoxy-Substituted Thiazoles
This guide provides an in-depth comparison and analysis of the infrared (IR) spectra of methoxy-substituted thiazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of frequencies to explain the causal relationships behind spectral features. We will explore how the interplay between the thiazole ring and the methoxy substituent manifests in the vibrational spectrum, providing a robust framework for structural elucidation and comparative analysis.
Section 1: Theoretical Foundations of IR Analysis for Heterocyclic Systems
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. These vibrations, which include stretching and bending, occur at specific, quantized frequencies. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[1][2] This principle makes IR spectroscopy exceptionally sensitive to the presence of polar functional groups, which are abundant in pharmacologically active molecules like thiazoles.
1.1. The Thiazole Moiety: A Spectroscopic Fingerprint
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmaceutical compounds. Its IR spectrum is characterized by a series of distinct vibrations. The carbon-nitrogen double bond (C=N) and carbon-carbon double bond (C=C) stretching vibrations are particularly informative, typically appearing in the 1625-1500 cm⁻¹ region.[3][4] Studies on various azoles have identified a range of 1598 to 1625 cm⁻¹ for the C=N stretch.[4] Additionally, various C-H stretching and bending modes associated with the ring, and the characteristic C-S stretching vibration in the fingerprint region (often below 800 cm⁻¹), contribute to its unique spectral signature.[5][6]
1.2. The Methoxy Group as a Spectroscopic Probe
The methoxy group (-OCH₃) is a common substituent used in medicinal chemistry to modulate a compound's electronic properties and bioavailability. Its presence introduces several strong, characteristic bands to an IR spectrum. The most prominent of these are the C-O (ether) stretching vibrations. Due to the free rotation around the C-O bond, both asymmetric and symmetric stretching modes are observed. The asymmetric C-O stretch typically appears as a strong band between 1275 and 1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ range.[7] More broadly, aryl-alkyl ethers consistently show signals in the 1333-1067 cm⁻¹ range.[8] The methyl C-H bonds of the methoxy group also produce stretching vibrations just below 3000 cm⁻¹ (typically 2960 and 2850 cm⁻¹).[9]
Section 2: Deciphering the Spectrum: Characteristic IR Bands in Methoxy-Thiazoles
The IR spectrum of a methoxy-substituted thiazole is a composite of the vibrations from the thiazole ring, the methoxy group, and any other substituents. A systematic analysis involves examining distinct regions of the spectrum.
2.1. High-Frequency Region (>2500 cm⁻¹): C-H Stretching Vibrations
This region is dominated by C-H stretching modes. A key diagnostic feature is the distinction between aromatic/vinylic C-H stretches and aliphatic C-H stretches.
-
Aromatic C-H Stretch (Thiazole Ring): Appears at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10] These bands are often of weak to medium intensity.
-
Aliphatic C-H Stretch (Methoxy Group): Appears at wavenumbers just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[7][9] The presence of these sharp, distinct peaks is a strong indicator of the methoxy substituent.
2.2. Double-Bond Region (1700 - 1500 cm⁻¹): Thiazole Ring Vibrations
This region provides a clear fingerprint of the thiazole ring's core structure.
-
C=N Stretching: This vibration typically gives rise to a medium-to-strong absorption band in the 1620-1600 cm⁻¹ range.[11]
-
C=C Stretching: Aromatic and heterocyclic ring stretching vibrations produce one or more bands in the 1600-1475 cm⁻¹ range.[3][7] In many thiazole derivatives, these bands may appear around 1609 cm⁻¹ and 1548 cm⁻¹.[3]
2.3. The Fingerprint Region (<1500 cm⁻¹): The Signature of Methoxy Substitution
This complex region contains a wealth of structural information, including bending vibrations and the highly diagnostic C-O stretching modes of the methoxy group.
-
Asymmetric C-O-C Stretching: This is often the most intense and easily identifiable band for a methoxy group on an aromatic system. Look for a strong, sharp peak between 1270 cm⁻¹ and 1230 cm⁻¹ .
-
Symmetric C-O-C Stretching: A second, usually less intense, band appears between 1050 cm⁻¹ and 1010 cm⁻¹ . The presence of both strong bands is conclusive evidence for the methoxy ether linkage.[8]
-
C-H Bending (Methyl): In-plane and out-of-plane bending of the methyl group's C-H bonds also appear in this region, typically around 1450 cm⁻¹ and 1375 cm⁻¹.[7]
-
C-S Stretching: The thiazole C-S bond vibration is often weak and appears at lower frequencies, contributing to the overall fingerprint.[5]
Section 3: Comparative Analysis: A Case Study of 2-(4-methoxyphenyl)thiazole
To illustrate these principles, we can examine a compound like 2-(4-methoxyphenyl)benzo[d]thiazole.[12] The methoxy group is not directly on the thiazole ring but on an attached phenyl group. This arrangement allows us to observe the distinct contributions of each component.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality & Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic rings (both thiazole and phenyl). |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong evidence for the methyl protons of the methoxy group. |
| C=N Stretch (Thiazole) | ~1610 | Indicates the integrity of the thiazole heterocyclic system.[11] |
| C=C Stretch (Aromatic) | 1600 - 1475 | Multiple bands confirming both the phenyl and thiazole ring systems.[3] |
| Asymmetric C-O Stretch | ~1250 | A very strong, sharp band, characteristic of an aryl-alkyl ether. This is a primary marker for the methoxy group. |
| Symmetric C-O Stretch | ~1030 | A strong band that, in conjunction with the asymmetric stretch, confirms the -O-CH₃ linkage. |
| C-H Out-of-Plane Bend | 900 - 690 | The pattern of these bands can help determine the substitution pattern on the phenyl ring. |
Section 4: Experimental Protocol for High-Quality FT-IR Data Acquisition
Trustworthy data is the bedrock of accurate analysis. The following protocol outlines a validated method for acquiring a high-quality FT-IR spectrum using the KBr pellet technique, which is ideal for solid, non-reactive samples.
4.1. Rationale for Method Selection
The Potassium Bromide (KBr) pellet method is chosen for its ability to produce sharp, well-defined spectra for solid samples free from solvent interference. KBr is transparent to IR radiation in the standard mid-IR range (4000-400 cm⁻¹) and provides a solid matrix to disperse the analyte, minimizing intermolecular interactions that can broaden peaks.
4.2. Step-by-Step Protocol for KBr Pellet Preparation
-
Drying: Gently grind ~100 mg of spectroscopic grade KBr in an agate mortar and pestle. Dry in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water shows broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure key sample peaks.
-
Sample Preparation: Weigh approximately 1-2 mg of the methoxy-substituted thiazole sample. The sample must be thoroughly dried to avoid moisture contamination.
-
Mixing: Add the 1-2 mg of sample to ~100 mg of the dried KBr in the agate mortar.
-
Grinding: Grind the mixture gently but thoroughly for 1-2 minutes. The goal is to create a fine, homogenous powder with a consistency similar to flour. This reduces scattering of the IR beam (the Christiansen effect) and ensures a uniform distribution of the sample in the KBr matrix.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes. This sinters the KBr into a semi-transparent or transparent disc.
-
Inspection: Carefully remove the pellet from the die. A good pellet is thin and transparent. If it is opaque or brittle, it was likely not ground finely enough or insufficient pressure was applied.
4.3. Spectrometer Setup and Data Acquisition
-
Instrument Purge: Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.
-
Background Scan: With the sample compartment empty, acquire a background spectrum. This scan measures the instrument's response and the contribution of the atmosphere, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Diagram: Experimental Workflow for FT-IR Analysis
Caption: Workflow from sample preparation to final spectrum generation.
Section 5: A Logic-Based Workflow for Spectral Interpretation
Interpreting a spectrum is a deductive process. The following workflow provides a logical path from a raw spectrum to a confident structural assignment for a methoxy-substituted thiazole.
5.1. The Causality of Spectral Analysis
The interpretation begins in the high-frequency region and moves systematically to the more complex fingerprint region. This approach is causal: the C-H and double bond regions confirm the presence of the fundamental carbon skeleton and key functional groups, while the fingerprint region provides detailed, confirmatory evidence of specific linkages like the C-O ether bond and the overall molecular structure.
-
Step 1 (C-H Region): Examine the region from 3200-2800 cm⁻¹. The presence of peaks above 3000 cm⁻¹ suggests the aromatic thiazole ring. The presence of sharp peaks below 3000 cm⁻¹ strongly implies the aliphatic C-H bonds of the methoxy group. The absence of a very broad band centered around 3300 cm⁻¹ rules out an O-H group, confirming the substituent is a methoxy ether and not a hydroxy group.
-
Step 2 (Double Bond Region): Analyze the 1700-1500 cm⁻¹ region. Look for characteristic C=N and C=C stretching bands between 1620-1500 cm⁻¹. These peaks confirm the presence of the thiazole ring system.
-
Step 3 (Fingerprint Region - Methoxy Confirmation): This is the critical confirmatory step. Scan the 1300-1000 cm⁻¹ region for the two C-O stretching bands. A very strong band around 1250 cm⁻¹ (asymmetric) and another strong band near 1030 cm⁻¹ (symmetric) provide definitive proof of the aryl-methoxy group.
-
Step 4 (Final Confirmation): Correlate the remaining bands in the fingerprint region with known values for thiazole ring bending and other vibrations to build a complete picture of the molecule.
Diagram: Logical Flow for Spectral Interpretation
Caption: Decision tree for the systematic interpretation of a methoxy-thiazole IR spectrum.
References
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
-
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. [Link]
-
a. Experimental IR spectra of thiadiazole derivative dissolved in CHCl... ResearchGate. [Link]
-
Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Center for Biotechnology Information. [Link]
-
a. Experimental IR spectra of thiadiazole derivative dissolved in CHCl... ResearchGate. [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Università degli Studi dell'Insubria. [Link]
-
Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Royal Society of Chemistry. [Link]
-
Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][3][12]thiazolo[5,4-e]pyridine-2,10(3H)-dione. SpringerLink. [Link]
-
Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]
-
Original Research Article Substituents on the infrared spectra of Thiazolyl. Amazon AWS. [Link]
-
Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]
-
-
Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds. Royal Society of Chemistry. [Link]
-
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. Semantic Scholar. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]
-
IR spectroscopy for vibrational modes. DiVA portal. [Link]
-
Vibrational Spectroscopy (Infrared, IR-Spect.). SlideShare. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
-
20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. Chemistry LibreTexts. [Link]
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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Thiazole Derivatives
Introduction: The Thiazole Scaffold and the Power of Fluorine
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is found in a multitude of natural products, such as thiamine (vitamin B1), and is a critical component in numerous FDA-approved drugs, including anticancer agents (Dasatinib), anti-HIV medications (Ritonavir), and anti-inflammatory drugs (Meloxicam).[2][3] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[1][2]
In the quest to enhance therapeutic efficacy, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy in modern drug design.[4] Fluorine, being the most electronegative element, possesses a small atomic size and a unique ability to form strong carbon-fluorine bonds.[5][6] This introduction can profoundly alter a molecule's properties, including:
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[5]
-
Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, leading to enhanced binding and potency.[5]
-
Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the molecule's ionization state and interaction with receptors.[5]
This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated thiazole derivatives, supported by experimental data from the literature. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, provide detailed experimental protocols, and explore the mechanistic rationale behind the observed differences in potency.
Comparative Bioactivity Analysis: The Data
The strategic placement of fluorine on the thiazole scaffold or its substituents frequently leads to a significant enhancement in biological activity. The following sections present a data-driven comparison across several key therapeutic areas.
Anticancer Activity
Fluorinated thiazole derivatives have consistently demonstrated superior cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts and even established chemotherapy drugs.
One study highlighted a nano-sized fluorinated thiazole derivative, 7c , which exhibited potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 2.97 µg/ml.[7][8] This was more potent than the standard drug Cisplatin, which had an IC50 of 4.33 µg/ml in the same study.[7][8] Other fluorinated thiazoles, 13b and 7b , also showed good activity.[7] Similarly, research on thiazolo[4, 5-d]pyrimidines found that several new compounds containing a fluorophenyl moiety were active against 60 human tumor cell lines in the USA-NCI in-vitro screening program.[9]
| Compound | Modification | Cancer Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) of Ref. | Source |
| Thiazole derivative 7c | Fluorinated | MDA-MB-231 (Breast) | 2.97 | Cisplatin | 4.33 | [7][8] |
| Thiazole derivative 13b | Fluorinated | MDA-MB-231 (Breast) | 13.4 | Cisplatin | 4.33 | [7][8] |
| Thiazole derivative 7b | Fluorinated | MDA-MB-231 (Breast) | 14.9 | Cisplatin | 4.33 | [7][8] |
| Thiazole derivative | Non-fluorinated | A-549 (Lung) & MCF-7 (Breast) | Meaningful activity | 5-Fluorouracil (5-FU) | - | [10] |
Table 1: Comparative anticancer activity of fluorinated and non-fluorinated thiazole derivatives.
Antimicrobial Activity
The introduction of fluorine, a potent electron-withdrawing group, has been shown to enhance the antimicrobial properties of thiazole derivatives.
A study exploring a series of thiazole derivatives found that compounds with electron-withdrawing substituents like fluorine and chlorine demonstrated the most potent activity.[11] Specifically, compound 5e (containing fluorine) showed a 14 mm inhibition zone against B. subtilis and S. aureus, with a Minimum Inhibitory Concentration (MIC) as low as 15.6 µg/mL.[11] Another fluorinated compound, 8c , from a series of pyrazolylthiazoles, displayed excellent antimicrobial activity against all tested organisms.[12]
| Compound | Modification | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Source |
| Compound 5e | Fluorinated | Bacillus subtilis | 14 | 15.6 | [11] |
| Compound 5e | Fluorinated | Staphylococcus aureus | 14 | 15.6 | [11] |
| Compound 5h | Fluorinated | Escherichia coli | 14 | 31.25 | [11] |
| Compound 5h | Fluorinated | Bacillus subtilis | 14 | 31.25 | [11] |
| Compound 8c | Fluorinated | Various organisms | Exhibited highest potency | - | [12] |
Table 2: Comparative antimicrobial activity of fluorinated thiazole derivatives.
Enzyme Inhibition
Fluorinated thiazoles have emerged as highly potent inhibitors of various enzymes implicated in disease, often surpassing the efficacy of standard drugs. This is particularly evident in the inhibition of α-amylase and α-glucosidase, key targets for managing type 2 diabetes.
A novel series of fluorophenyl-based hydrazinylthiazoles demonstrated significant α-amylase inhibition.[5][13] The standout compound, 3h , which contains a 4-fluorophenyl group on the thiazole ring, recorded an IC50 of 5.14 ± 0.03 μM, proving to be more potent than the standard drug acarbose (IC50 = 5.55 ± 0.06 μM).[5][13] Another study on highly fluorinated 2-imino-1,3-thiazolines identified compound 6d as an exceptionally potent α-glucosidase inhibitor with an IC50 of 1.47 ± 0.05 μM, which is approximately 24-fold stronger than acarbose (IC50 = 35.1 ± 0.14 μM).[14] Molecular docking studies suggest that the fluorine atoms play a critical role in forming strong hydrogen bonds and other interactions within the enzyme's active site.[5][14]
| Compound | Target Enzyme | Modification | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. | Source |
| Compound 3h | α-Amylase | Fluorinated | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 | [5][13] |
| Compound 3f | α-Amylase | Fluorinated | 5.88 ± 0.16 | Acarbose | 5.55 ± 0.06 | [5][13] |
| Compound 3n | α-Amylase | Fluorinated | 5.77 ± 0.05 | Acarbose | 5.55 ± 0.06 | [5][13] |
| Compound 6d | α-Glucosidase | Highly Fluorinated | 1.47 ± 0.05 | Acarbose | 35.1 ± 0.14 | [14] |
| Compound 6c | α-Glucosidase | Highly Fluorinated | 2.98 ± 0.04 | Acarbose | 35.1 ± 0.14 | [14] |
Table 3: Comparative enzyme inhibition activity of fluorinated thiazole derivatives.
Experimental Methodologies: A Guide to Synthesis and Evaluation
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Here, we detail standardized procedures for the synthesis of thiazole derivatives and the assessment of their bioactivity.
Protocol 1: Synthesis of Fluorinated Thiazole Derivatives via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classic and versatile method for preparing the thiazole core.[5][13] This protocol describes the synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives.
Causality: This one-pot condensation reaction relies on the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the electrophilic carbon of the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate thiosemicarbazone (1) in absolute ethanol.
-
Addition of Ketone: To the solution, add 1.0 equivalent of 2-bromo-4-fluoroacetophenone (2).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-5 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final fluorinated thiazole derivative (3a-o).[5][13]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[5][13]
Caption: General workflow for Hantzsch thiazole synthesis.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8]
Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated thiazoles) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity via MTT assay.
Mechanistic Insights: The Role of Dihydrofolate Reductase (DHFR)
Many biologically active thiazole derivatives exert their effects by inhibiting specific enzymes. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides (DNA and RNA) and amino acids. The inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it an important target for anticancer drugs.[3][10]
Molecular docking studies have suggested that certain thiazole derivatives can bind effectively to the active site of DHFR.[3] The thiazole core and its substituents can form key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with amino acid residues in the enzyme's active site, preventing the natural substrate from binding and thus inhibiting its function. The inclusion of fluorine can enhance these interactions, leading to more potent inhibition.
Caption: Inhibition of the DHFR pathway by thiazole derivatives.
Conclusion
The evidence strongly indicates that fluorination is a highly effective strategy for augmenting the bioactivity of thiazole derivatives. Across anticancer, antimicrobial, and enzyme inhibition studies, fluorinated analogs frequently exhibit superior potency compared to their non-fluorinated counterparts. This enhancement is attributed to the unique physicochemical properties of fluorine, which favorably influence metabolic stability, membrane permeability, and target binding affinity. The rational design of novel therapeutics should continue to leverage the "fluorine advantage" in combination with the versatile thiazole scaffold to develop next-generation drug candidates with improved efficacy and specificity.
References
- Al-Ghorbani, M., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Arabian Journal of Chemistry.
- Fahmy, H. T. Y., et al. (2003). Synthesis and in Vitro Evaluation of the Anticancer Activity of Novel Fluorinated thiazolo[4, 5-d]pyrimidines. Archiv der Pharmazie, 336(4-5), 216-225.
- Joshi, K. C., Pathak, V. N., & Arya, P. (1977). Synthesis of Some New Fluorine Containing Condensed Thiazoles and Their Fungicidal Activity. Agricultural and Biological Chemistry, 41(3), 543-546.
- Abdel-Wahab, B. F., et al. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Bioinorganic Chemistry and Applications.
- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
- Mahmoud, M. R., et al. (2021). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. ResearchGate.
- Gangurde, K. B., et al. (2025). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mahmoud, M. R., et al. (2021). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry.
- Various Authors. (2026). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. ResearchGate.
- Al-Ghorbani, M., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. ResearchGate.
- Tantak, M. P., & Kumar, D. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
- Ayati, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.
- Various Authors. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.
- Tantak, M. P., & Kumar, D. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
- Iqbal, M., et al. (2024). Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. Molecules.
- Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
- Gohar, N. A., et al. (2024). Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Kumar, V., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.
- Ripain, I. H. A., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
- Various Authors. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Various Authors. (N.D.). Structure Activity Relationship. ResearchGate.
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- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 14. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Characterization and Comparative Analysis of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole: A Guide for Researchers
This guide provides an in-depth characterization of the novel heterocyclic compound, 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole. Given the absence of extensive literature on this specific molecule, this document serves as a foundational resource, offering predicted spectroscopic data based on established principles and data from structurally analogous compounds. We will explore a robust synthetic protocol, detailed methodologies for comprehensive characterization, and a comparative analysis with relevant alternative thiazole derivatives. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a thorough understanding of this and similar chemical entities.
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a bromine atom, specifically at the 2-position, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries.[4][5][6] The 4-(5-fluoro-2-methoxyphenyl) substituent is of particular interest, as the incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability and receptor binding affinity.
I. Synthesis and Mechanistic Considerations
A reliable and efficient method for the synthesis of 4-aryl-thiazole derivatives is the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, a two-step approach is proposed, beginning with the synthesis of the 2-amino-thiazole precursor followed by a Sandmeyer-type bromination. A more direct, albeit potentially lower-yielding, approach would be the reaction of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone with thioformamide, though the instability of thioformamide can be a practical challenge. A common and effective strategy involves using thiourea, which is stable and readily available, to form a 2-aminothiazole intermediate, which can then be converted to the desired 2-bromo derivative.[9]
Proposed Synthetic Pathway
Sources
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- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. synarchive.com [synarchive.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
Purity assessment standards for thiazole-based research compounds
Purity Assessment Standards for Thiazole-Based Research Compounds: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by thiazole-based compounds. Thiazole derivatives—essential pharmacophores in oncology (e.g., Pyruvate Kinase M2 inhibitors) and antimicrobial research—exhibit complex electronic properties due to their nitrogen and sulfur heteroatoms[1]. These properties make them highly susceptible to specific degradation pathways and the retention of synthetic by-products (such as unreacted haloketones from Hantzsch cyclization).
Meeting the International Council for Harmonisation (ICH) Q3A(R2) and Q2(R2) guidelines for impurity profiling requires moving beyond legacy techniques[2]. This guide objectively compares standard HPLC-UV against advanced LC-MS/MS and quantitative NMR (qNMR) platforms, providing self-validating protocols to ensure your research compounds meet the >99.0% purity threshold required for robust preclinical screening.
Comparative Performance of Analytical Platforms
To establish a self-validating analytical system, we must understand the causality behind our instrumental choices. Standard HPLC-UV is often insufficient for thiazole derivatives because structurally similar process impurities may co-elute or lack distinct UV chromophores[3].
-
HPLC-UV (The Legacy Standard): Effective for routine batch monitoring but lacks structural elucidation capabilities. It is prone to false-purity readings if impurities do not absorb at the selected UV wavelength.
-
High-Resolution LC-MS/MS (The Modern Standard): Provides exact mass and fragmentation data. This is crucial for identifying positional isomers and trace degradation products common in thiazole synthesis, offering superior sensitivity[1][4].
-
Quantitative NMR (qNMR) (The Absolute Standard): Measures absolute purity without requiring a reference standard of the analyte. Because MS response factors vary between a parent thiazole and its impurities, qNMR provides a direct, unbiased stoichiometric ratio of protons.
Table 1: Quantitative Performance Comparison of Purity Assessment Platforms
| Analytical Platform | Primary Function | Limit of Detection (LOD) | Resolution Power | Run Time | Structural Elucidation |
| HPLC-UV | Routine batch monitoring | ~10-50 ng/mL | Moderate (Isomer overlap common) | 10-15 min | None (Relies on retention time) |
| High-Res LC-MS/MS | Trace impurity profiling | ~1-5 ng/mL | High (m/z separation) | 5-10 min | Excellent (MS/MS fragmentation) |
| qNMR | Absolute quantitation | ~1-5 µg/mL | Very High (Proton specific) | 15-30 min | Excellent (Full atomic mapping) |
Workflow Visualization: The Self-Validating Purity System
According to ICH Q2(R2) guidelines, if impurity reference standards are unavailable, specificity must be demonstrated by comparing test results with an orthogonal procedure[2]. The following workflow illustrates this self-validating loop, utilizing LC-MS/MS for trace detection and qNMR for orthogonal quantitation.
Logical workflow for thiazole purity assessment and batch release.
Step-by-Step Methodologies & Self-Validating Protocols
Protocol A: LC-MS/MS Impurity Profiling for Aminothiazoles
The Causality: Thiazoles contain both an electron-donating (-S-) and an electron-accepting (C=N) group. This electronic "push-pull" makes their basic nitrogen highly sensitive to mobile phase pH. If the pH is not strictly controlled below the pKa of the thiazole nitrogen, you will experience severe peak tailing and irreproducible ionization[3].
-
Step 1: Mobile Phase Preparation. Prepare Mobile Phase A using MS-grade water with 10 mM ammonium formate and 0.1% formic acid. Prepare Mobile Phase B using MS-grade acetonitrile with 0.1% formic acid. Why: Ammonium formate buffers the pH, ensuring complete protonation of the thiazole core for consistent positive Electrospray Ionization (+ESI)[4].
-
Step 2: Column Selection & Equilibration. Utilize a high-efficiency C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm) with exhaustive end-capping. Equilibrate at 5% B for 10 column volumes. Why: End-capping prevents secondary interactions between the basic aminothiazole and residual surface silanols on the stationary phase.
-
Step 3: Gradient Execution. Run a linear gradient from 5% B to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. Monitor transitions via Multiple Reaction Monitoring (MRM).
-
Step 4: Self-Validation (System Suitability). Inject a solvent blank immediately after your highest concentration standard. Why: This proves the absence of column carryover, validating that any trace peaks in subsequent runs are true impurities and not instrumental artifacts, fulfilling ICH Q2(R2) specificity mandates[2].
Protocol B: Orthogonal Validation via qNMR
The Causality: LC-MS/MS is highly sensitive but suffers from ionization bias; a trace impurity might ionize 10x better than the parent thiazole, artificially inflating its apparent concentration. qNMR eliminates this bias because the signal area is strictly proportional to the number of nuclei, regardless of the molecule's structure.
-
Step 1: Calibrant Selection. Select an internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) that does not overlap with the thiazole's aromatic protons (typically found between δ 7.0–8.5 ppm).
-
Step 2: Sample Preparation. Accurately weigh ~10 mg of the thiazole compound and ~5 mg of the internal standard using a microbalance (d = 0.001 mg). Dissolve entirely in 600 µL of DMSO-d6.
-
Step 3: Acquisition Parameters (Critical Step). Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds for rigid heterocycles). Why: Failing to allow complete magnetization recovery will result in truncated signals and artificially low purity calculations.
-
Step 4: Integration and Calculation. Integrate the isolated thiazole proton (e.g., the C5-H on the thiazole ring) against the internal standard. Calculate absolute purity based on the molar ratio. If the qNMR purity matches the LC-MS/MS area-percent purity within ±1.0%, the analytical system is considered self-validated.
Conclusion
Relying solely on HPLC-UV for the purity assessment of thiazole-based research compounds introduces significant risks of undetected impurities, potentially confounding downstream biological assays. By coupling the high-throughput, high-resolution sensitivity of LC-MS/MS with the absolute, bias-free quantitative power of qNMR, researchers can establish a fail-safe, ICH-compliant purity assessment loop.
References
-
Thiazole-Based Tumor Pyruvate Kinase M2 Inhibitors: A Paradigm-Shifting Therapeutic Strategy Targeting Metabolic and Microbial Synergy in Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry URL:[Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review Source: Analytical Methods in Environmental Chemistry Journal URL:[Link]
Sources
Structural & Functional Analysis of 2-Bromo-4-Arylthiazole Complexes: A Comparative Guide
Executive Summary
This guide provides a technical comparison of 2-bromo-4-arylthiazole complexes , evaluating their crystallographic architecture and biological performance against standard hydrogen-bonded thiazole scaffolds (e.g., 2-amino-thiazoles) and reference antimicrobial agents.
While 2-amino-thiazoles rely on classical hydrogen bonding (HB) for receptor binding, the 2-bromo-4-arylthiazole class leverages Halogen Bonding (XB) and specific
Comparative Performance Analysis
Structural & Physical Properties
The following table contrasts the crystallographic and physical parameters of the 2-bromo-4-arylthiazole scaffold against its primary structural alternative, the 2-amino derivative.
| Parameter | Product: 2-Bromo-4-phenylthiazole | Alternative: 2-Amino-4-phenylthiazole | Significance |
| Crystal System | Monoclinic (P21/n) | Monoclinic (P21/c) | Similar packing efficiency, but distinct drivers.[1] |
| Primary Interaction | Halogen Bonding (C-Br[1][2]···N/S) & | Hydrogen Bonding (N-H···N) | XB is more hydrophobic; critical for crossing lipid bilayers. |
| Twist Angle | 7.45° (Planar-like) | ~20-30° (Variable) | Planarity in the Bromo-derivative facilitates intercalation.[1] |
| Intermolecular Dist. | Centroid-Centroid: 3.815 Å | N[3][4]···N: ~2.9 Å | Tighter packing in amino-derivatives; Bromo-derivatives show "slippage" favorable for solubility. |
| Lipophilicity (logP) | ~3.5 - 4.1 | ~1.5 - 2.2 | Bromo-analogs show superior passive transport across membranes. |
Biological Efficacy (Antimicrobial)
Comparison of Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
| Compound | MIC (S. aureus) [µM] | MIC (E. coli) [µM] | Performance Note |
| 2-Bromo-4-arylthiazole Complex | 16.1 | 32.5 | Comparable to standard antibiotics; high efficacy due to lipophilic penetration.[1] |
| 2-Amino-4-arylthiazole | 24.0 - 50.0 | > 60.0 | Lower efficacy likely due to rapid metabolic clearance or poor uptake. |
| Fluconazole (Std.[1] Drug) | 12.5 | 25.0 | The 2-Bromo variant approaches the potency of clinical standards. |
Key Insight: The 2-bromo group is not merely a steric blocker; it acts as a bioisostere that modulates the electronic landscape of the thiazole ring, enhancing the acidity of the C5 proton and enabling specific halogen-bond driven docking in protein pockets.
Deep Dive: Crystallographic Architecture
The Role of the Halogen Bond ( -Hole)
In the 2-bromo-4-arylthiazole structure, the bromine atom exhibits an anisotropic electron density distribution. A region of positive electrostatic potential (the
-
Mechanism: The
-hole interacts with nucleophilic sites (typically the Thiazole Nitrogen of a neighboring molecule or a backbone Carbonyl oxygen in proteins). -
Geometry: This interaction is highly directional (
), unlike the more isotropic van der Waals forces. -
Experimental Evidence: X-ray diffraction reveals short S···Br contacts (~3.54 Å), which are significantly shorter than the sum of van der Waals radii, confirming a stabilizing attractive force.
Supramolecular Assembly Logic
The crystal packing is dominated by centrosymmetric dimers. The phenyl and thiazole rings are inclined at a shallow angle (~7.5°), allowing for efficient
Visualization: Interaction Network
The following diagram illustrates the competing interaction forces within the crystal lattice.
Figure 1: Interaction network showing the dual stability drivers: Directional Halogen Bonding and Aromatic Stacking.[1]
Experimental Protocols
Synthesis & Crystallization Workflow
To ensure reproducible crystal quality suitable for SC-XRD (Single Crystal X-Ray Diffraction), the following protocol is recommended. This method minimizes disorder, a common issue in thiazole crystallography.
Method: Hantzsch Thiazole Synthesis followed by Slow Evaporation.[1]
-
Reactants: Combine equimolar amounts of 2,4-dibromoacetophenone and thioacetamide (or thiourea for amino-variants) in Ethanol.
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Neutralize with NaHCO3, extract with DCM, and dry over MgSO4.
-
Crystallization (Critical Step):
-
Dissolve 50 mg of purified solid in a 1:1 mixture of Ethanol/Acetone.
-
Place in a narrow vial covered with Parafilm containing 3 pinholes.
-
Allow to stand at 4°C (fridge) for 7-10 days. Rapid evaporation at RT yields poor quality needles; cold evaporation yields block-like prisms.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from synthesis to crystallographic characterization.
Data Collection & Refinement Strategy
-
Radiation Source: Cu-Kα (
Å) is preferred for organic thiazoles to maximize diffraction intensity, though Mo-Kα is acceptable.[1] -
Temperature: Collect data at 100 K . Room temperature collections often result in high thermal parameters for the terminal Bromine atom, obscuring the precise bond lengths required to prove Halogen Bonding.[1]
-
Refinement: Use SHELC or OLEX2 .[1] Pay specific attention to the Flack parameter if crystallizing in a non-centrosymmetric space group to determine absolute configuration.
References
-
Bunev, A. S., et al. (2014).[1][4] "Synthesis and crystal structure of 2-bromo-4-phenylthiazole." Acta Crystallographica Section E, 70(2).
-
Tiekink, E. R. T. (2021).[1][5][6] "Characterising Supramolecular Architectures in Crystals Featuring I···Br Halogen Bonding." Crystals, 11(4), 433.
-
Sharma, D., et al. (2022).[1] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews.
-
Aitken, K. M., et al. (2015).[1][2] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography.
-
Al-Omary, F. A. M., et al. (2023).[1][7] "Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole." Zeitschrift für Kristallographie - New Crystal Structures.
Sources
Safety Operating Guide
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole . Due to the specialized nature of this intermediate, specific Safety Data Sheets (SDS) may be unavailable in public repositories. Therefore, this protocol applies the Precautionary Principle , categorizing the substance based on Structure-Activity Relationship (SAR) data for halogenated heteroaromatics.
Part 1: Executive Safety Summary
-
Waste Classification: Halogenated Organic Waste (Solid or Liquid).
-
Primary Hazards: Skin/Eye Irritant, Potential Aquatic Toxicity, Organohalide Emissions during combustion.
-
Immediate Action: Segregate from non-halogenated solvents and oxidizers.[1] Do NOT dispose of down the drain.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Part 2: Hazard Identification & Technical Justification
To ensure scientific integrity, we analyze the disposal requirements based on the molecule's functional groups.
| Feature | Chemical Moiety | Disposal Implication |
| Halogen Content | Bromine (Br), Fluorine (F) | Strict Segregation: Must be incinerated at >1,100°C to prevent formation of acid gases (HBr, HF) or dioxins. Classified as "Halogenated Waste." |
| Heterocycle | Thiazole Ring | Biological Activity: Thiazoles are privileged scaffolds in kinase inhibitors. Treat as a potential bioactive/toxic agent. |
| Solubility | Lipophilic (Predicted) | Aquatic Risk: Low water solubility suggests persistence in sediment. Zero-discharge policy for waterways. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Packaging
Objective: Prevent cross-contamination and ensure container integrity.
-
Solid Waste (Pure Compound/Contaminated Solids):
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Liner: Double-bag in 6-mil polyethylene bags before placing in the drum.
-
Items: Weigh boats, contaminated gloves, pipette tips, and filter paper.
-
Action: Do not compress waste mechanically (risk of aerosol generation).
-
-
Liquid Waste (Mother Liquors/Reaction Mixtures):
-
Segregation: HALOGENATED SOLVENTS ONLY.
-
Compatibility: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases, as the thiazole ring can degrade exothermically.
-
Container: Amber glass or HDPE carboy. Avoid metal containers due to potential generation of corrosive byproducts (HBr) over time.
-
Phase 2: Labeling & Documentation
Every container must be a self-validating system. A generic "Waste" label is insufficient.
-
Label Color: Red/Yellow (Hazardous).
-
Text Requirement:
-
Full Chemical Name: 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole.
-
Constituents: e.g., "Contains ~5% Thiazole derivative in Dichloromethane."
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.
-
Phase 3: Final Disposal Path
-
US (RCRA): Likely falls under P-List (Acute Hazardous) or general organic waste depending on specific toxicity testing. Default to Halogenated Solvent Codes (e.g., F002) if mixed with solvents.
-
EU (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Part 4: Visualized Workflows
Workflow 1: Waste Segregation Decision Tree
Caption: Logical flow for segregating thiazole-contaminated waste streams to ensure regulatory compliance.
Workflow 2: Emergency Spill Response
Caption: Immediate operational response for solid or liquid spills of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole.[2][3]
Part 5: Regulatory & Safety Reference Data
Physiochemical Properties Relevant to Disposal
-
Molecular Formula: C₁₀H₇BrFNOs (Generic analog base)
-
Reactivity: Stable under normal conditions. May emit HF, HBr, NOx, and SOx during thermal decomposition.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride (Analogous Halogenated Aromatic). Retrieved from
-
BenchChem. (2025).[7] Proper Disposal of Thiazole Derivatives: A Guide for Laboratory Professionals. Retrieved from
-
Santa Cruz Biotechnology. (2025). Thiazole Safety and Disposal Guidelines.[2][4][5][7][8][9] Retrieved from
-
U.S. EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations for Halogenated Solvents. Retrieved from
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Personal protective equipment for handling 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. The compound 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (CAS: 1188167-89-6) [1][2] is a highly valuable, specialized halogenated heterocyclic building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during early-stage drug discovery.
However, its specific structural motifs—an electrophilic bromothiazole core coupled with a lipophilic fluorinated aromatic ring—dictate strict handling protocols. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines field-proven, self-validating operational workflows to ensure maximum laboratory safety.
Executive Summary & Chemical Hazard Profile
Before designing a PPE matrix, we must understand the physicochemical properties that drive the compound's hazard profile. The presence of the 5-fluoro-2-methoxyphenyl group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to permeate biological membranes (such as human skin) compared to unsubstituted analogs. Furthermore, the electrophilic nature of the C-Br bond on the thiazole ring poses a risk of protein alkylation, which can lead to skin sensitization.
Table 1: Physicochemical Properties & Hazard Profile
| Property / Hazard Parameter | Specification / Classification |
| Chemical Name | 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole |
| CAS Number | 1188167-89-6[1] |
| Molecular Formula | C10H7BrFNOS |
| Molecular Weight | 288.14 g/mol |
| Primary GHS Hazards | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE 3 (Respiratory) |
| Thermal Decomposition | Yields toxic gases: HBr, HF, SOx, NOx, COx upon combustion |
Mechanistic Risk Assessment
Safety protocols must be grounded in chemical causality. By mapping the structural features of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole to their physiological consequences, we can architect a targeted defense strategy.
According to guidelines established in , assessing the route of exposure is paramount. For this compound, dermal absorption and inhalation of aerosolized particulates are the primary vectors of risk.
Figure 1: Mechanistic hazard pathway of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, PPE selection must exceed basic compliance and function as a self-validating system. The following requirements align with the.
Table 2: Required PPE Specifications & Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification & Validation |
| Hand Protection | Double-layered Nitrile Gloves (Outer layer >0.11mm thickness) | Nitrile resists permeation by lipophilic halogenated aryl compounds better than latex. Self-Validation: Double-gloving creates a breach indicator; if the outer glove tears, the inner glove remains intact, prompting immediate replacement. |
| Eye Protection | ANSI Z87.1-Certified Splash Goggles | Standard safety glasses are insufficient. Goggles prevent micro-particulate ingress during powder transfer and protect against solvent splash during dissolution. |
| Body Protection | Flame-Resistant (FR) Lab Coat (e.g., Nomex) | Because this compound is exclusively used in cross-coupling reactions often involving pyrophoric catalysts (e.g., Pd/C) or reactive organometallics, an FR coat is a mandatory systemic safeguard. |
| Respiratory / Engineering | Certified Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of aerosolized dust. If weighing outside a hood is absolutely required, a NIOSH-approved N95 or P100 particulate respirator must be worn. |
Standard Operating Procedures (SOPs): Experimental Workflows
A protocol is only as strong as its execution. The following step-by-step methodology ensures high-containment handling of the solid compound, minimizing electrostatic dispersion—a common issue with fine, dry halogenated powders.
Protocol 1: High-Containment Weighing & Transfer
-
System Verification: Verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Visually inspect and don double nitrile gloves, FR lab coat, and splash goggles.
-
Static Mitigation: Place a grounded anti-static mat inside the weighing area of the hood. Use an anti-static micro-spatula (e.g., PTFE-coated or grounded stainless steel) to prevent the electrostatic dispersion of the compound.
-
Weighing & Containment: Tare a clean, dry glass vial equipped with a PTFE-lined cap. Carefully transfer the required mass of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole into the vial.
-
Sealing & Decontamination: Seal the vial immediately while still inside the hood. Wipe the exterior of the sealed vial with a lint-free wipe dampened with a polar solvent (e.g., isopropanol) to remove any microscopic dust.
-
Self-Validating Exit: Inspect the outer gloves for any visible powder residue. Remove and discard the outer gloves into a designated solid hazardous waste container before your hands exit the fume hood workspace.
Figure 2: Step-by-step high-containment workflow for weighing and transfer.
Emergency Response & Disposal Plans
In the event of an operational failure, immediate and structured response protocols prevent localized incidents from becoming laboratory-wide hazards. This aligns with the .
Protocol 2: Solid Spill Response
-
Isolation: Immediately alert personnel in the vicinity. Lower the fume hood sash to the minimum operational level to maximize exhaust velocity over the spill.
-
Containment (No Sweeping): Do not use a dry brush, as this will aerosolize the lipophilic powder. Cover the spilled material with damp sand or a commercial universal absorbent pad.
-
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth high-density polyethylene (HDPE) hazardous waste container.
-
Chemical Neutralization: Wash the spill surface with a 10% sodium carbonate (
) solution. This neutralizes any acidic byproducts if partial decomposition has occurred, followed by a thorough water rinse.
Chemical Disposal Logistics
-
Classification: 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole and any materials contaminated by it (including outer gloves and wipes) must be strictly categorized as Halogenated Organic Waste .
-
Segregation: Never mix halogenated waste with non-halogenated solvent waste, as incineration facilities require specific thermal oxidizers to safely scrub the resulting Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (29 CFR 1910.132)." United States Department of Labor. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC. URL:[Link]
-
American Chemical Society (ACS). "Hazard Assessment in Research Laboratories." ACS Committee on Chemical Safety. URL:[Link]
-
Accela ChemBio. "Product Catalog: 1803309-94-5 9-(Triisopropylsilyl)-9H-carbazole (Contains related CAS 1188167-89-6 Data)." Accela ChemBio Inc. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
